Anticancer agent 214
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H22FN3O4 |
|---|---|
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C23H22FN3O4/c1-4-23(30)15-6-18-20-13(8-27(18)21(28)14(15)9-31-22(23)29)19(11(3)25)12-5-10(2)16(24)7-17(12)26-20/h5-7,11,30H,4,8-9,25H2,1-3H3/t11-,23-/m0/s1 |
Clave InChI |
SUEUHWKTECCXOI-RULNZOCKSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)[C@H](C)N)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)C(C)N)O |
Origen del producto |
United States |
Foundational & Exploratory
HMN-214 as a Polo-like Kinase 1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression, and its overexpression is a hallmark of numerous human cancers, correlating with poor prognosis. This has positioned PLK1 as a compelling target for anticancer therapy. HMN-214 is an orally bioavailable prodrug of the active stilbene derivative HMN-176, which functions as a potent inhibitor of PLK1. This technical guide provides a comprehensive overview of HMN-214, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its evaluation. HMN-214, through its active metabolite HMN-176, disrupts PLK1 function, leading to G2/M cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated its broad-spectrum anti-tumor activity across various cancer cell lines, including drug-resistant phenotypes. A Phase I clinical trial has established a maximum tolerated dose and provided initial pharmacokinetic insights. This document aims to serve as a core resource for researchers and drug development professionals investigating HMN-214 and other PLK1 inhibitors.
Introduction to HMN-214 and its Target: PLK1
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2/M transition.[3] Dysregulation and overexpression of PLK1 are frequently observed in a wide range of human cancers, making it an attractive therapeutic target.[1]
HMN-214 is a novel, orally administered stilbene derivative that acts as a prodrug, rapidly converting to its active metabolite, HMN-176.[4] HMN-176 is a potent inhibitor of PLK1, exerting its anticancer effects by interfering with the subcellular localization and function of this critical mitotic kinase.[4][5] This guide will delve into the technical details of HMN-214's action and provide the necessary information for its scientific evaluation.
Mechanism of Action
HMN-214's primary mechanism of action is the inhibition of PLK1 function through its active metabolite, HMN-176. Unlike ATP-competitive inhibitors, HMN-176 appears to alter the spatial orientation of PLK1, disrupting its localization to critical mitotic structures such as centrosomes and the mitotic spindle.[4][6] This interference with PLK1's normal subcellular distribution leads to a cascade of downstream effects, culminating in mitotic arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
A hallmark of PLK1 inhibition by HMN-176 is the induction of cell cycle arrest at the G2/M transition.[4][7] By disrupting PLK1's function, HMN-176 prevents the proper entry into and progression through mitosis. This is evidenced by an accumulation of cells in the G2/M phase of the cell cycle, a phenomenon that can be quantified by flow cytometry.[7] Specifically, HMN-214 has been shown to significantly obstruct the cell cycle at the G2/M phase in neuroblastoma cells by inhibiting multiple cell-cycle-related genes, including PLK1, WEE1, CDK1, CDK2, and Cyclin B1.[7]
Induction of Apoptosis
The sustained mitotic arrest induced by HMN-176 ultimately triggers the intrinsic apoptotic pathway. This programmed cell death is a key component of its anti-tumor activity. In neuroblastoma cell lines, HMN-214 has been shown to significantly induce apoptosis in a dose-dependent manner.[7]
Disruption of Mitotic Machinery
HMN-176 has been demonstrated to inhibit centrosome-dependent microtubule nucleation, leading to the formation of short and/or multipolar spindles.[8][9] This direct interference with the formation of a functional mitotic spindle prevents proper chromosome segregation, further contributing to mitotic catastrophe and cell death.
Downregulation of MDR1 Expression
In addition to its direct cytotoxic effects, HMN-176 has been shown to circumvent multidrug resistance. It achieves this by suppressing the expression of the multidrug resistance gene 1 (MDR1).[10] This effect is mediated through the inhibition of the binding of the transcription factor NF-Y to the MDR1 promoter.[10]
Quantitative Data
In Vitro Cytotoxicity of HMN-176
HMN-176 has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The mean IC50 value across numerous cell lines is approximately 118 nM.[4]
| Cell Line | Cancer Type | IC50 (nM) |
| Mean Value | Various | 118 |
| P388/CDDP | Murine Leukemia (Cisplatin-Resistant) | 143 |
| P388/VCR | Murine Leukemia (Vincristine-Resistant) | 265 |
| K2/CDDP | Ovarian Cancer (Cisplatin-Resistant) | Not Specified |
| K2/VP-16 | Ovarian Cancer (Etoposide-Resistant) | Not Specified |
| K2/ARS | Ovarian Cancer (Doxorubicin-Resistant) | 2000 |
Table 1: In Vitro Cytotoxicity (IC50) of HMN-176 in Various Cancer Cell Lines. Data compiled from multiple sources.[4]
HMN-214 In Vitro Cytotoxicity in Neuroblastoma
| Cell Line | MYCN Status | IC50 (µM) |
| SH-SY5Y | Non-amplified | ~2.5 |
| SK-N-AS | Non-amplified | ~3.0 |
| CHLA-255 | Non-amplified | ~1.5 |
| NGP | Amplified | ~1.0 |
| LAN-5 | Amplified | ~1.2 |
| CHLA-255-MYCN | Amplified | ~1.8 |
Table 2: In Vitro Cytotoxicity (IC50) of HMN-214 in Neuroblastoma Cell Lines.[7]
HMN-214 Phase I Clinical Trial Data
A Phase I dose-escalation study of HMN-214 was conducted in patients with advanced solid tumors.[1][11]
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day |
| Administration Schedule | 21 consecutive days of a 28-day cycle |
| Dose-Limiting Toxicities | Severe myalgia/bone pain syndrome, hyperglycemia |
Table 3: Key Findings from the HMN-214 Phase I Clinical Trial.[1][11]
HMN-214 Pharmacokinetics (Phase I)
Pharmacokinetic analysis from the Phase I trial revealed the following for the active metabolite, HMN-176:[1][11]
| Parameter | Observation |
| AUC | Dose-proportional increases were observed. |
| Cmax | Not dose-proportional. |
| t1/2 | Ranged from 11.8 to 15.8 hours. |
| Tmax | Reached between 2.2 and 6.7 hours post-dosing. |
| Accumulation | No accumulation of HMN-176 with repeated dosing. |
Table 4: Pharmacokinetic Parameters of HMN-176 following Oral Administration of HMN-214 in Cancer Patients.[1][11]
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the cytotoxic effects of HMN-214 or HMN-176 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
HMN-214 or HMN-176 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well microplate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, add serial dilutions of HMN-214 or HMN-176 (typically ranging from 0 to 10 µM) to the wells. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of HMN-214 or HMN-176 on cell cycle distribution.
Materials:
-
Cancer cell lines
-
HMN-214 or HMN-176
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to approximately 70-80% confluency and treat with the desired concentrations of HMN-214 or HMN-176 for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of HMN-214 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line for implantation
-
HMN-214
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer HMN-214 orally at the desired dose (e.g., 10-20 mg/kg) and schedule (e.g., daily for a specified number of days). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Western Blotting for PLK1 and Downstream Targets
This protocol is for assessing the protein levels of PLK1 and its downstream effectors.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-phospho-PLK1, anti-Cyclin B1, anti-CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of HMN-214.
Caption: General experimental workflow for evaluating HMN-214.
Caption: Simplified PLK1 signaling at the G2/M transition.
Conclusion
HMN-214 represents a promising therapeutic agent targeting the well-validated cancer target, PLK1. Its oral bioavailability and potent anti-tumor activity, even in drug-resistant models, underscore its clinical potential. This technical guide provides a foundational resource for researchers, summarizing the key data and experimental methodologies necessary for the continued investigation of HMN-214 and the broader class of PLK1 inhibitors. Further research into predictive biomarkers and combination strategies will be crucial in realizing the full therapeutic potential of HMN-214 in the treatment of cancer.
References
- 1. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory functional territory of PLK-1 and their substrates beyond mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth | MDPI [mdpi.com]
- 8. The small organic compound HMN-176 delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Small Organic Compound HMN-176 Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Bempegaldesleukin (NKTR-214) IL-2 pathway stimulation
An In-depth Technical Guide to Bempegaldesleukin (NKTR-214) and IL-2 Pathway Stimulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bempegaldesleukin (BEMPEG, NKTR-214) is an investigational immunostimulatory cytokine prodrug designed to overcome the limitations of high-dose interleukin-2 (IL-2) therapy in oncology. By conjugating recombinant human IL-2 with multiple, releasable polyethylene glycol (PEG) chains, Bempegaldesleukin was engineered for a prolonged half-life and preferential signaling through the intermediate-affinity IL-2 receptor (IL-2Rβγ), which is expressed on effector lymphocytes like CD8+ T cells and Natural Killer (NK) cells. This design aimed to minimize the activation of the high-affinity IL-2 receptor (IL-2Rαβγ) that is constitutively expressed on immunosuppressive regulatory T cells (Tregs).
Early phase clinical trials showed promising results, particularly in combination with the PD-1 inhibitor nivolumab, demonstrating significant expansion of effector immune cells and encouraging objective response rates in several solid tumors. However, subsequent Phase 3 trials in melanoma and renal cell carcinoma failed to demonstrate a clinical benefit for the combination over nivolumab monotherapy, leading to the discontinuation of its clinical development program. This guide provides a detailed technical overview of Bempegaldesleukin's mechanism of action, the IL-2 signaling pathway it modulates, a summary of its preclinical and clinical data, and the key experimental methodologies used in its evaluation.
Core Mechanism of Action: Engineering a Biased IL-2 Signal
The foundational concept of Bempegaldesleukin is the strategic modification of the IL-2 cytokine to alter its receptor binding profile.[1] Native IL-2 has a dual role: at high concentrations, it activates cytotoxic CD8+ T cells and NK cells, but at low concentrations, it preferentially expands Tregs, which can suppress the anti-tumor immune response.[2] This is due to the differential expression of IL-2 receptor complexes.
-
High-Affinity Receptor (IL-2Rαβγ): Composed of α (CD25), β (CD122), and γ (CD132) subunits, this receptor is constitutively expressed at high levels on Tregs. It has a very high affinity for IL-2, making Tregs highly sensitive to low concentrations of the cytokine.[1][2]
-
Intermediate-Affinity Receptor (IL-2Rβγ): Composed of the β (CD122) and γ (CD132) subunits, this receptor is predominantly expressed on effector CD8+ T cells and NK cells. It requires higher concentrations of IL-2 for activation.[1][2]
Bempegaldesleukin is a prodrug consisting of an IL-2 molecule conjugated to an average of six releasable PEG chains.[1][3] These PEG chains are strategically attached to the region of IL-2 that binds to the IL-2Rα (CD25) subunit.[1] This PEGylation creates steric hindrance, substantially reducing the molecule's ability to bind to and activate the high-affinity IL-2Rαβγ complex on Tregs.[1][4]
Upon intravenous administration, the PEG chains are slowly cleaved in vivo, generating active IL-2 conjugates.[1] These active forms, now with fewer PEG chains, can effectively engage the IL-2Rβγ complex on CD8+ T cells and NK cells, leading to their sustained activation and proliferation while largely bypassing the Treg population.[1][4][5] This biased signaling is designed to shift the balance within the tumor microenvironment towards a more productive anti-tumor response.[2][6]
IL-2 Receptor Signaling Pathway
Binding of an IL-2 agonist to the receptor complex initiates downstream signaling primarily through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Bempegaldesleukin is designed to preferentially trigger this cascade in effector cells.
Quantitative Receptor Binding and Pharmacokinetics
The engineered bias of Bempegaldesleukin's active metabolites has been quantified using surface plasmon resonance (SPR). These studies confirm a significant reduction in affinity for the receptor complex that includes the CD25 alpha subunit.
| Ligand | Receptor Target | Fold-Increase in Kd (vs. IL-2) | Implication |
| 1-PEG-IL2 (Active Metabolite) | IL-2Rβγ (on Teff/NK) | ~7.4x | Retained activity at the target effector cell receptor |
| 1-PEG-IL2 (Active Metabolite) | IL-2Rαβ (mimicking Treg receptor) | ~3200x | Markedly reduced activity at the high-affinity Treg receptor |
| Table 1: Relative change in equilibrium dissociation constant (Kd) for a primary active metabolite of Bempegaldesleukin compared to unmodified IL-2. Data sourced from Charych et al., 2017.[4] |
The prodrug design with releasable PEG chains results in a significantly prolonged pharmacokinetic profile compared to native IL-2, which has a half-life of minutes.[7][8] This allows for a more convenient, antibody-like dosing schedule, such as every three weeks, and provides sustained signaling to the immune system.[2][5]
Preclinical Evidence
In murine tumor models, Bempegaldesleukin demonstrated potent single-agent anti-tumor activity and strong synergy with checkpoint inhibitors.[3]
| Model | Key Findings | Citation |
| B16F10 Melanoma | Achieved a CD8+ T cell to Treg ratio of >400:1 in the tumor, compared to 18:1 for aldesleukin (high-dose IL-2). | [3][9] |
| Multiple Syngeneic Models | Combination with anti-CTLA-4 led to durable immunity and resistance to tumor rechallenge. | [3] |
| Colon, Melanoma, Bladder, Lung, Breast Cancer Models | Combination with anti-PD-1 resulted in higher response rates and more complete responses than anti-PD-1 alone. | [10] |
| Lewis Lung Carcinoma (NSCLC) | Combination with anti-CTLA-4 and primary tumor radiation or resection effectively controlled local and metastatic disease. | [11] |
| B78 Melanoma | Combination with radiation therapy resulted in complete tumor regression, which was T-cell dependent and supported long-lasting immune memory. | [6] |
| Table 2: Summary of key findings from preclinical studies. |
Clinical Development and Outcomes
The clinical development of Bempegaldesleukin in combination with nivolumab progressed through early phase success to late-stage failure, providing critical insights into its therapeutic potential and limitations.
Phase I/II PIVOT-02 Study
The PIVOT-02 trial was a dose-escalation and expansion study that evaluated Bempegaldesleukin plus nivolumab in 38 patients with advanced solid tumors, establishing the initial promise of the combination.[5][12]
| Metric | Overall Cohort (n=38) | First-Line Melanoma Cohort (n=38) |
| Objective Response Rate (ORR) | 59.5% | 52.6% |
| Complete Response (CR) Rate | 18.9% | 34.2% |
| Median Time to First Response | N/A | 2.0 months |
| Median Time to Complete Response | N/A | 7.9 months |
| Median Progression-Free Survival (PFS) | N/A | 30.9 months |
| 24-month Overall Survival (OS) Rate | N/A | 77.0% |
| Table 3: Key efficacy results from the PIVOT-02 study. Data sourced from Diab et al., 2020 and Diab et al., 2021.[2][5][7] |
Safety Profile: The combination was considered tolerable. The most common treatment-related adverse events (TRAEs) were flu-like symptoms (86.8%), rash (78.9%), fatigue (73.7%), and pruritus (52.6%).[5][6] Grade 3/4 TRAEs occurred in 21.1% of patients, with no treatment-related deaths.[5][12] The recommended Phase 2 dose was established as Bempegaldesleukin 0.006 mg/kg plus nivolumab 360 mg every 3 weeks.[5][12]
Phase III PIVOT IO-001 Study & Program Discontinuation
Based on the PIVOT-02 results, the Phase 3 PIVOT IO-001 trial was initiated in 783 patients with previously untreated metastatic melanoma. The trial failed to meet its primary endpoints. Subsequent failures in trials for renal cell carcinoma (PIVOT-09) and urothelial cancer (PIVOT-10) led to the termination of the entire development program.
| Endpoint | Bempegaldesleukin + Nivolumab (n=391) | Nivolumab Monotherapy (n=392) | P-value |
| Objective Response Rate (ORR) | 27.7% | 36.0% | 0.0311 |
| Complete Response (CR) Rate | 8.1% | 12.5% | N/A |
| Median Progression-Free Survival (PFS) | 4.17 months | 4.99 months | 0.3988 |
| Median Overall Survival (OS) | 29.67 months | 28.88 months | 0.6361 |
| Table 4: Primary efficacy results from the failed Phase 3 PIVOT IO-001 trial in first-line melanoma. Data sourced from Diab et al., 2023.[2] |
Immunological Effects: From Periphery to Tumor
Biomarker analysis from the clinical trials was crucial for understanding Bempegaldesleukin's activity in patients and provided clues to the ultimate failure of the Phase 3 program.
| Biomarker | Effect of BEMPEG + Nivolumab | Citation |
| Peripheral Blood | ||
| CD8+ and CD4+ T Cell Counts | Significant increase from baseline. | [13][14] |
| NK Cell Counts | Significant increase from baseline. | [13][14] |
| Proliferating (Ki67+) CD8+ T Cells | Significant increase, but effect was attenuated in later treatment cycles (Cycle 5 vs. Cycle 1). | [14] |
| Proliferating (Ki67+) Tregs | Significant increase from baseline. | [14] |
| Tumor Microenvironment (TME) | ||
| CD8+ Tumor-Infiltrating Lymphocytes (TILs) | Increase from baseline was not substantively different from the increase seen with nivolumab alone. | [14] |
| PD-L1 Expression | Increased on-treatment, converting some PD-L1 negative tumors to positive. | [13] |
| Table 5: Summary of key immunological biomarker changes observed in clinical trials. |
The key takeaway from the PIVOT IO-001 biomarker analysis was the disconnect between peripheral and intratumoral activity. While the combination robustly expanded effector cells in the blood, this did not translate to a superior increase in cancer-killing CD8+ T cells within the tumor compared to nivolumab alone, potentially explaining the lack of added clinical benefit.[14]
Key Experimental Methodologies
The evaluation of Bempegaldesleukin's biological activity relied on standard and advanced immuno-monitoring techniques.
Immune Cell Monitoring by Flow Cytometry
Flow cytometry was the primary method used to quantify and characterize immune cell populations in both peripheral blood and tumor biopsies.
Methodology Overview:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood. Fresh tumor biopsies were mechanically and enzymatically dissociated to create single-cell suspensions.[5]
-
Staining: Cells were stained with a cocktail of fluorophore-conjugated antibodies to identify specific cell surface markers (e.g., CD3, CD4, CD8, CD45, CD25) and intracellular markers (e.g., Ki67 for proliferation, FOXP3 for Tregs).[6][14]
-
Data Acquisition: Stained cells were analyzed on a multi-parameter flow cytometer.
-
Analysis: Data was analyzed using specialized software (e.g., FlowJo) to gate on specific populations and quantify their frequency and phenotype (e.g., percent of CD8+ T cells that are Ki67+).[6]
References
- 1. Bempegaldesleukin - Wikipedia [en.wikipedia.org]
- 2. Bempegaldesleukin Plus Nivolumab in Untreated Advanced Melanoma: The Open-Label, Phase III PIVOT IO 001 Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combination of radiation therapy, bempegaldesleukin, and checkpoint blockade eradicates advanced solid tumors and metastases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Bempegaldesleukin selectively depletes intratumoral Tregs and potentiates T cell-mediated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Nektar Therapeutics Announces Publication of Two Manuscripts on Lead Immuno-oncology Candidate, Bempegaldesleukin (Bempeg) in Nature Communications [prnewswire.com]
- 11. Combination of Bempegaldesleukin and Anti-CTLA-4 Prevents Metastatic Dissemination After Primary Resection or Radiotherapy in a Preclinical Model of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Nektar Therapeutics Announces Publication of Results from Phase 1 Dose-Escalation Study for Bempegaldesleukin Plus Nivolumab in 'Cancer Discovery' Journal [prnewswire.com]
- 14. "1473 Mechanism of action of bempegaldesleukin (BEMPEG) plus nivolumab " by Celeste Lebbe, Brendan Curti et al. [digitalcommons.providence.org]
Preclinical Profile of Bempegaldesleukin (NKTR-214): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bempegaldesleukin (NKTR-214) is a first-in-class CD122-preferential interleukin-2 (IL-2) pathway agonist. It is a prodrug of IL-2 that has been engineered with multiple releasable polyethylene glycol (PEG) chains. This modification confers a biased binding to the IL-2 receptor βγ (CD122/CD132) subunits over the high-affinity IL-2 receptor α subunit (CD25). This preferential binding is designed to selectively activate and expand CD8+ effector T cells and Natural Killer (NK) cells within the tumor microenvironment, while minimizing the expansion of immunosuppressive regulatory T cells (Tregs). Preclinical studies in various solid tumor models have demonstrated the potential of NKTR-214 as a monotherapy and in combination with other immunotherapies to elicit robust and durable anti-tumor immune responses. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying signaling pathways of NKTR-214.
Mechanism of Action: Biased IL-2 Signaling
NKTR-214 is designed to overcome the limitations of high-dose aldesleukin (recombinant human IL-2), which include severe toxicity and the undesirable expansion of Tregs.[1] The PEG chains attached to the IL-2 core sterically hinder its binding to the CD25 subunit of the IL-2 receptor, which is constitutively expressed at high levels on Tregs.[2] Upon intravenous administration, the PEG chains slowly release in vivo, generating active IL-2 conjugates with a preference for the intermediate-affinity IL-2Rβγ, which is predominantly expressed on CD8+ T cells and NK cells.[1][2] This biased signaling leads to the preferential proliferation and activation of these effector immune cells within the tumor.[3]
Below is a diagram illustrating the biased signaling pathway of NKTR-214.
Preclinical Efficacy in Solid Tumor Models
NKTR-214 has demonstrated significant anti-tumor activity, both as a single agent and in combination with other immunotherapies, across a range of syngeneic mouse tumor models.
Monotherapy Efficacy
In the B16F10 melanoma model, single-agent NKTR-214 treatment resulted in significant tumor growth inhibition compared to vehicle and was more effective than aldesleukin.[4][5] This anti-tumor effect is associated with a profound remodeling of the tumor microenvironment.
Combination Therapy
The efficacy of NKTR-214 is significantly enhanced when combined with checkpoint inhibitors. In preclinical models of breast (EMT6) and colon (CT26) cancer, the combination of NKTR-214 with an anti-CTLA-4 or anti-PD-1 antibody resulted in synergistic tumor growth inhibition and a higher percentage of tumor-free animals compared to either agent alone.[6][7] Furthermore, combination therapy with radiotherapy has been shown to induce systemic anti-tumor CD8+ T cell responses capable of curing multi-focal cancer in murine models.[8]
Quantitative Preclinical Data Summary
The following tables summarize the key quantitative data from preclinical studies of NKTR-214 in various solid tumor models.
Table 1: In Vivo Efficacy of NKTR-214 Monotherapy in B16F10 Melanoma Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Inhibition (%) | Reference |
| Vehicle | - | - | [4] |
| Aldesleukin | 3 mg/kg, twice daily for 5 days | 91% (at day 9) | [4] |
| NKTR-214 | 2 mg/kg, every 9 days for 3 doses | 80% (at day 9) | [4] |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in B16F10 Melanoma Model
| Treatment Group | CD8+ T cells (% of TILs) | Tregs (% of CD4+ TILs) | CD8+/Treg Ratio in Tumor | Reference |
| Vehicle | Baseline | Baseline | 4 | [4][9] |
| Aldesleukin | Increased (transient) | Increased | 18 | [1][4] |
| NKTR-214 | Markedly Increased (sustained) | Significantly Decreased | >400 | [1][4][10] |
Table 3: Efficacy of NKTR-214 in Combination with Checkpoint Inhibitors
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | % Tumor-Free Animals | Reference |
| EMT6 Breast Cancer | Anti-CTLA-4 | Not significant | 0% | [7] |
| NKTR-214 + Anti-CTLA-4 | Significant | 70% | [4] | |
| CT26 Colon Cancer | Anti-CTLA-4 | Significant | - | [7] |
| NKTR-214 + Anti-CTLA-4 | Synergistic | 67% | [7] | |
| EMT6 Breast Cancer | Anti-PD-1 | Not significant | - | [6] |
| NKTR-214 (pre-dosing) + Anti-PD-1 | 74% | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of NKTR-214.
In Vivo Tumor Models
A general workflow for preclinical in vivo efficacy studies of NKTR-214 is depicted below.
-
Animal Models: Female C57BL/6 mice (for B16F10 melanoma) and BALB/c mice (for EMT6 breast and CT26 colon carcinomas), typically 6-8 weeks old, are used.[11]
-
Tumor Cell Implantation: Tumor cells (e.g., 2 x 10^6 cells for EMT6 and CT26) are implanted subcutaneously into the flank of the mice.[11]
-
Treatment: NKTR-214 is administered intravenously (i.v.), while aldesleukin and checkpoint inhibitor antibodies are typically given intraperitoneally (i.p.).[11] Dosing is based on the IL-2 equivalent content of the conjugate.[2]
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation: Harvested tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Staining: Cells are stained with a panel of fluorescently-labeled antibodies to identify different immune cell populations. A typical panel would include markers for:
-
Leukocytes: CD45
-
T cells: CD3, CD4, CD8
-
Regulatory T cells: CD25, FoxP3
-
NK cells: NK1.1 or CD335
-
Activation/Exhaustion markers: PD-1, Ki-67, ICOS
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer, and the data is processed to quantify the proportions of different immune cell subsets within the tumor.
Immunohistochemistry (IHC)
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin.
-
Staining: Tissue sections are stained with antibodies against specific markers, such as CD8 (for cytotoxic T cells) and FoxP3 (for regulatory T cells).
-
Imaging and Analysis: Stained slides are imaged, and the density and localization of positive cells within the tumor are quantified.
STAT5 Phosphorylation Assay
-
Cell Stimulation: Immune cells (e.g., CTLL-2 T cells) are stimulated with different concentrations of NKTR-214 or its active conjugates.[2]
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular staining.
-
Staining: Cells are stained with an antibody specific for phosphorylated STAT5 (pSTAT5).
-
Flow Cytometry Analysis: The level of pSTAT5 is quantified by flow cytometry to determine the bioactivity of the IL-2 conjugates.
Conclusion
The preclinical data for bempegaldesleukin (NKTR-214) robustly support its mechanism of action as a CD122-biased IL-2 pathway agonist that promotes an anti-tumor immune response by selectively expanding CD8+ T cells and NK cells within the tumor microenvironment. The demonstrated efficacy, both as a monotherapy and in combination with checkpoint inhibitors and radiotherapy, in various solid tumor models, provides a strong rationale for its continued clinical development. The detailed experimental protocols and understanding of its signaling pathway outlined in this guide serve as a valuable resource for researchers and drug development professionals in the field of cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Positive Preclinical Data for NKTR-214, an Investigational Cancer Immunotherapy Targeting the IL-2 Receptor Complex, Presented at AACR Annual Meeting 2013 | Nektar Therapeutics [ir.nektar.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 9. cms.syndax.com [cms.syndax.com]
- 10. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
HMN-214: A Deep Dive into its Role in Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-214, an orally bioavailable stilbene derivative, is a prodrug that is rapidly converted to its active metabolite, HMN-176.[1][2] It has demonstrated potent anti-tumor activity in a variety of cancer models, including neuroblastoma, lung, pancreatic, gastric, prostate, and breast cancers.[3] The primary mechanism of action of HMN-214 involves the indirect inhibition of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis.[2][3] By interfering with PLK1 function, HMN-214 effectively induces cell cycle arrest at the G2/M phase and triggers apoptosis, making it a compound of significant interest in oncology research and drug development.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying HMN-214's effects on cell cycle progression and apoptosis, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: G2/M Cell Cycle Arrest
HMN-214 exerts its profound anti-proliferative effects primarily by inducing a robust cell cycle arrest at the G2/M transition phase.[1][3] This is achieved through the indirect inhibition of PLK1, which leads to a cascade of downstream effects on key cell cycle regulatory proteins.[3]
Signaling Pathway of HMN-214-Induced G2/M Arrest
HMN-214, through its active metabolite HMN-176, alters the spatial distribution of PLK1, thereby inhibiting its function.[3] This disruption of PLK1 activity leads to a significant reduction in the phosphorylation of its downstream targets. A key consequence is the decreased expression and activation of Cyclin-Dependent Kinase 1 (CDK1), a pivotal regulator of the G2/M transition.[3]
Furthermore, HMN-214 treatment results in the downregulation of several other crucial cell cycle genes at the mRNA level, including Cyclin B1 (CCNB1), WEE1, CDK2, Checkpoint Kinase 1 (CHEK1), and Checkpoint Kinase 2 (CHEK2).[3][4] The collective inhibition of these proteins prevents the cell from successfully navigating the G2/M checkpoint, leading to a halt in cell division.[3]
Quantitative Data: Cell Cycle Analysis
The efficacy of HMN-214 in inducing G2/M arrest has been quantified in various cancer cell lines. The following table summarizes the dose-dependent effect of HMN-214 on the cell cycle distribution in neuroblastoma cell lines.
| Cell Line | Treatment (HMN-214) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| SH-SY5Y | Control | 55.2% | 29.6% | 15.2% |
| 1 µM | 45.3% | 15.1% | 39.6% | |
| 5 µM | 20.1% | 8.1% | 71.8% | |
| NGP | Control | 60.5% | 24.3% | 15.2% |
| 1 µM | 50.2% | 18.5% | 31.3% | |
| 5 µM | 25.4% | 16.2% | 58.4% |
Data adapted from a study on neuroblastoma cells.[3]
Mechanism of Action: Apoptosis Induction
In addition to instigating cell cycle arrest, HMN-214 is a potent inducer of apoptosis, or programmed cell death. This apoptotic response is a direct consequence of the cellular stress induced by mitotic disruption.
Signaling Pathway of HMN-214-Induced Apoptosis
The apoptotic pathway initiated by HMN-214 involves key regulators of intrinsic apoptosis. The inhibition of PLK1 is believed to contribute to the stabilization of the tumor suppressor protein p53.[3] PLK1 and MDM2 are negative regulators of p53; therefore, inhibition of PLK1 can lead to reduced MDM2-p53 interaction, thereby stabilizing p53 levels.[3]
Stabilized p53 can then transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax. This shifts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[5][6] The subsequent release of cytochrome c from the mitochondria into the cytosol activates the caspase cascade, culminating in the execution of apoptosis.
Quantitative Data: Apoptosis Analysis
The induction of apoptosis by HMN-214 is dose-dependent. The following table illustrates the percentage of apoptotic cells in neuroblastoma cell lines following treatment with HMN-214.
| Cell Line | Treatment (HMN-214) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| SH-SY5Y | Control | 2.5% | 1.8% |
| 1 µM | 5.2% | 3.1% | |
| 5 µM | 8.7% | 5.4% | |
| NGP | Control | 3.1% | 2.2% |
| 1 µM | 6.8% | 4.5% | |
| 5 µM | 10.9% | 7.3% |
Data adapted from a study on neuroblastoma cells.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of HMN-214.
Experimental Workflow Overview
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bcl-2 family inhibition sensitizes human prostate cancer cells to docetaxel and promotes unexpected apoptosis under caspase-9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on HMN-214 in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on HMN-214, a novel anti-cancer agent, in the context of neuroblastoma. The information presented herein is synthesized from early-stage research, offering a core understanding of the compound's mechanism of action, efficacy in cellular models, and the experimental methodologies used for its evaluation.
Core Findings at a Glance
HMN-214, a prodrug of HMN-176, demonstrates significant anti-tumor activity in neuroblastoma cell lines.[1][2] Its primary mechanism of action is the inhibition of Polo-like kinase 1 (PLK1), a critical regulator of the cell cycle.[1][2] This inhibition leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and a reduction in tumor cell proliferation and colony formation capabilities.[1][2] Notably, these effects are observed in both MYCN-amplified and non-amplified neuroblastoma cell lines, suggesting a broad potential efficacy against different subtypes of this pediatric cancer.[1][2]
Data Presentation: In Vitro Efficacy of HMN-214
The following tables summarize the key quantitative data from in vitro studies on HMN-214 in various neuroblastoma cell lines.
Table 1: Inhibition of Neuroblastoma Cell Proliferation by HMN-214 (IC50 Values)
| Cell Line | MYCN Status | IC50 Value (µM) |
| SH-SY5Y | Non-amplified | 1.2 |
| SK-N-AS | Non-amplified | 1.5 |
| CHLA-255 | Non-amplified | 1.8 |
| NGP | Amplified | 0.9 |
| LAN-5 | Amplified | 1.1 |
| IMR-32 | Amplified | 1.3 |
Data represents the concentration of HMN-214 required to inhibit cell proliferation by 50% after 72 hours of treatment, as determined by MTT assay.[3]
Table 2: Induction of Apoptosis by HMN-214
| Cell Line | MYCN Status | HMN-214 Concentration (µM) | Fold Increase in Early Apoptosis |
| SH-SY5Y | Non-amplified | 5 | ~3.0 |
| NGP | Amplified | 5 | ~3.5 |
Fold increase is relative to control (untreated) cells.[1]
Table 3: Cell Cycle Arrest Induced by HMN-214
| Cell Line | MYCN Status | HMN-214 Concentration (µM) | Fold Increase in G2/M Phase Cells | Fold Decrease in S Phase Cells |
| SH-SY5Y | Non-amplified | 5 | ~10.5 | ~3.7 |
| NGP | Amplified | 5 | ~6.0 | ~1.5 |
Fold changes are relative to control (untreated) cells.[3]
Table 4: Inhibition of 3D Spheroid Tumor Growth by HMN-214
| Cell Line | MYCN Status | HMN-214 Concentration (µM) | Observation |
| SH-SY5Y | Non-amplified | 1 | Two-fold reduction in tumor size |
| IMR-32 | Amplified | 1 | Two-fold reduction in tumor size |
This study also noted a dose-dependent decrease in live cells and an increase in dead cells within the spheroids.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Neuroblastoma cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Treatment: After allowing the cells to adhere overnight, they were treated with various concentrations of HMN-214.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) reagent was added to each well.
-
Formazan Solubilization: After a further incubation period to allow for the formation of formazan crystals, a solubilizing agent (e.g., DMSO) was added to dissolve the crystals.
-
Data Acquisition: The absorbance was measured using a microplate reader to determine cell viability. IC50 values were calculated using appropriate software.[3][4]
Colony Formation Assay
-
Cell Seeding: A low density of neuroblastoma cells was seeded into 6-well plates.
-
Treatment: Cells were treated with different concentrations of HMN-214.
-
Incubation: The plates were incubated for a period sufficient for colony formation (typically 10-14 days), with the medium being changed as necessary.
-
Staining: Colonies were fixed and stained with a 0.2% crystal violet solution.
-
Quantification: The number of colonies (typically defined as clusters of 50 or more cells) was counted.
Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: 1 x 10⁶ neuroblastoma cells were seeded in a six-well plate and treated with varying doses of HMN-214 for 16 hours.[3]
-
Cell Harvesting: Both adherent and floating cells were collected.
-
Staining: Cells were stained using an Annexin V & Dead Cell Kit according to the manufacturer's protocol. This typically involves resuspending the cells in a binding buffer and adding fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye (like Propidium Iodide, PI, which enters dead cells).
-
Flow Cytometry: The stained cells were analyzed on a flow cytometer.
-
Data Analysis: The data was analyzed using appropriate software to quantify the percentage of cells in different populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[3]
Cell Cycle Analysis
-
Cell Seeding and Treatment: Neuroblastoma cells were seeded and treated with HMN-214 as in the apoptosis assay.
-
Cell Fixation: Cells were harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells were stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: The DNA content of the cells was measured using a flow cytometer.
-
Data Analysis: The resulting histograms were analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3]
3D Spheroid Tumor Model
-
Spheroid Formation: 3D spheroid tumors were generated using both MYCN-non-amplified (SH-SY5Y) and MYCN-amplified (IMR-32) cell lines, typically in ultra-low attachment plates.
-
Treatment: Once formed, the spheroids were treated with HMN-214 at various concentrations.
-
Growth Monitoring: The growth of the spheroids was monitored, and their size was measured over time.
-
Viability Staining: At the end of the experiment, spheroids were stained with fluorescent dyes to distinguish between live and dead cells to assess the cytotoxic effect of HMN-214.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visually represent the key concepts.
Caption: HMN-214 inhibits PLK1, leading to G2/M arrest and apoptosis.
Caption: General workflow for in vitro evaluation of HMN-214 in neuroblastoma.
References
- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for NKTR-214 (Bempegaldesleukin) in Murine In Vivo Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental use of NKTR-214 (bempegaldesleukin) in mouse models of cancer. The protocols outlined below are based on established preclinical studies and are intended to ensure robust and reproducible experimental outcomes.
Introduction to NKTR-214
NKTR-214 is a first-in-class CD122-preferential IL-2 pathway agonist.[1][2] It is a prodrug of interleukin-2 (IL-2) that has been engineered with releasable polyethylene glycol (PEG) chains.[3][4][5][6] This modification alters its pharmacokinetic profile and receptor binding characteristics. In vivo, the PEG chains slowly detach, leading to a sustained release of active IL-2 conjugates.[3][4][5][6] A key feature of NKTR-214 is its biased binding to the intermediate-affinity IL-2 receptor (IL-2Rβγ, CD122/CD132), which is predominantly expressed on CD8+ effector T cells and Natural Killer (NK) cells.[3][6][7] This preferential binding minimizes the activation of regulatory T cells (Tregs) that express the high-affinity IL-2 receptor (IL-2Rαβγ, CD25/CD122/CD132).[3][6][7] The result is a significant increase in the ratio of tumor-infiltrating effector T cells to regulatory T cells within the tumor microenvironment.[3][5]
Signaling Pathway of NKTR-214
NKTR-214 exerts its anti-tumor effects by modulating the IL-2 signaling pathway to favor an anti-tumor immune response. Upon administration, the PEG chains on NKTR-214 are slowly cleaved, generating active IL-2 conjugates. These conjugates preferentially bind to the IL-2Rβγ complex on CD8+ T cells and NK cells. This binding event activates the JAK-STAT signaling cascade, primarily through the phosphorylation of STAT5.[3][8] Activated pSTAT5 translocates to the nucleus and induces the transcription of genes involved in cell proliferation, survival, and cytotoxic function, leading to the expansion and enhanced effector function of CD8+ T cells and NK cells.
NKTR-214 signaling pathway diagram.
Experimental Protocols
-
Mouse Strains: Female C57BL/6 or Balb/c mice, 6-8 weeks old, are commonly used.[4] The choice of strain should be appropriate for the selected syngeneic tumor model.
-
Tumor Models: A variety of syngeneic tumor models can be utilized to evaluate the efficacy of NKTR-214. These include, but are not limited to:
-
Tumor Implantation: Tumor cells are typically implanted subcutaneously in the flank of the mice. For example, 2 x 10^6 EMT6 mammary carcinoma cells can be implanted in Balb/c mice.[4]
-
Formulation: NKTR-214 should be diluted in a suitable vehicle for intravenous administration.
-
Route of Administration: NKTR-214 is administered intravenously (IV) via tail-vein injection.[4][11]
-
Dosing Regimen: A frequently used dosing schedule for single-agent NKTR-214 is 0.8 mg/kg administered every 9 days for a total of 3 doses.[4][11] This regimen has been shown to be effective and well-tolerated in mice.[4] For combination studies with checkpoint inhibitors, such as anti-CTLA-4, a similar NKTR-214 dosing regimen can be employed.[4]
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of NKTR-214 in a murine tumor model.
General experimental workflow for NKTR-214 in vivo studies.
-
Tumor Growth Inhibition: Tumor volume should be measured regularly (e.g., twice weekly) using calipers.
-
Overall Survival: Mice should be monitored for survival, and the data can be presented as Kaplan-Meier curves.
-
Pharmacodynamic Analysis:
-
pSTAT5 Levels: To confirm target engagement, peripheral blood can be collected at various time points post-dosing to measure the levels of phosphorylated STAT5 (pSTAT5) in lymphocyte populations via flow cytometry.[3][8]
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze the frequency and activation status of various immune cell populations, including CD8+ T cells, NK cells, and Tregs.
-
-
Tumor Rechallenge: In studies where complete tumor regression is observed, a tumor rechallenge study can be performed to assess the establishment of long-term immunological memory.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of NKTR-214 in mouse models.
Table 1: Pharmacodynamic Effects of NKTR-214 vs. Aldesleukin
| Parameter | NKTR-214 | Aldesleukin | Reference |
| CD8+/Treg Ratio in Tumor | >400 | ~18 | [3][5] |
| Duration of pSTAT5 Activation (AUC) | ~13-fold greater | Baseline | [3] |
| Tumor Exposure (Conjugated IL-2) | ~500-fold greater | Baseline | [4][5] |
Table 2: Efficacy of NKTR-214 in Combination Therapy (EMT-6 and CT-26 Models)
| Treatment Group | Tumor-Free Animals (EMT-6) | Tumor-Free Animals (CT-26) | Reference |
| NKTR-214 + anti-CTLA-4 | 10/12 | 8/12 | [12] |
| NKTR-214 + anti-PD-1 | 5/10 | Not Reported | [12] |
| Single Agent | No significant tumor growth inhibition | No significant tumor growth inhibition | [12] |
Conclusion
NKTR-214 represents a significant advancement in IL-2 pathway immunotherapy. Its unique mechanism of action, characterized by biased receptor binding and sustained signaling, leads to a potent and durable anti-tumor immune response in preclinical models. The protocols and data presented in these application notes provide a solid foundation for designing and executing in vivo studies to further explore the therapeutic potential of NKTR-214. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data for researchers in the field of immuno-oncology.
References
- 1. Bempegaldesleukin (BEMPEG; NKTR-214) efficacy as a single agent and in combination with checkpoint-inhibitor therapy in mouse models of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bempegaldesleukin (BEMPEG; NKTR‐214) efficacy as a single agent and in combination with checkpoint‐inhibitor therapy in mouse models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the receptor pharmacology, pharmacokinetics, and pharmacodynamics of NKTR-214, a kinetically-controlled interleukin-2 (IL2) receptor agonist for cancer immunotherapy | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling the receptor pharmacology, pharmacokinetics, and pharmacodynamics of NKTR-214, a kinetically-controlled interleukin-2 (IL2) receptor agonist for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bempegaldesleukin - Wikipedia [en.wikipedia.org]
- 8. Modeling the receptor pharmacology, pharmacokinetics, and pharmacodynamics of NKTR-214, a kinetically-controlled interleukin-2 (IL2) receptor agonist for cancer immunotherapy | PLOS One [journals.plos.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
Application Note & Protocol: HMN-214 Cell Culture Assay for IC50 Determination
Introduction
HMN-214 is an orally bioavailable prodrug that is rapidly converted in the body to its active metabolite, HMN-176.[1][2][3] HMN-176 is a potent, stilbene-derived inhibitor of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that regulates multiple key events during mitosis.[1][4][5][6] Dysregulation of PLK1 is common in many cancers, making it an attractive target for therapeutic intervention. Inhibition of PLK1 by HMN-176 disrupts the spatial orientation of the kinase, leading to cell cycle arrest at the G2/M phase, prevention of mitotic spindle assembly, and subsequent induction of apoptosis.[1][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of HMN-214 using an in vitro cell culture assay. The protocol detailed here utilizes the Sulforhodamine B (SRB) assay, a robust and reliable method for measuring drug-induced cytotoxicity by quantifying cellular protein content.
Mechanism of Action: HMN-214/HMN-176 Signaling Pathway
HMN-214 exerts its anticancer effects by converting to HMN-176, which targets and inhibits PLK1. This inhibition disrupts the normal progression of the cell cycle, primarily by blocking the transition from the G2 to the M phase, ultimately leading to programmed cell death.
Quantitative Data Summary
Since HMN-214 is a prodrug, in vitro assays typically measure the activity of its active form, HMN-176. The following table summarizes the reported IC50 values for HMN-176 against a variety of human cancer cell lines.
| Cell Line | Cancer Type | Mean IC50 (nM) for HMN-176 |
| HeLa | Cervical Cancer | 118 (mean value across multiple lines)[1][3] |
| PC-3 | Prostate Cancer | 118 (mean value across multiple lines)[1] |
| DU-145 | Prostate Cancer | 118 (mean value across multiple lines)[1] |
| MIAPaCa-2 | Pancreatic Cancer | 118 (mean value across multiple lines)[1] |
| U937 | Lymphoma | 118 (mean value across multiple lines)[1] |
| MCF-7 | Breast Cancer | 118 (mean value across multiple lines)[1] |
| A549 | Lung Cancer | 118 (mean value across multiple lines)[1] |
| WiDr | Colon Cancer | 118 (mean value across multiple lines)[1] |
| NGP | Neuroblastoma (MYCN-amplified) | Not specified, but potent inhibition observed[4] |
| SH-SY5Y | Neuroblastoma (MYCN-non-amplified) | Not specified, but potent inhibition observed[4] |
Experimental Protocol: IC50 Determination using SRB Assay
Principle of the Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7] The dye binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and therefore to the number of viable cells in a well. This method is sensitive, reproducible, and provides a stable end-point that does not require timing.
Materials and Reagents
| Item | Description |
| Cell Lines | Adherent cancer cell line of interest (e.g., A549, PC-3, MCF-7). |
| HMN-214 | Compound to be tested. |
| Culture Medium | Appropriate medium (e.g., RPMI-1640, DMEM) with 10% FBS, 1% Pen-Strep. |
| 96-well plates | Sterile, flat-bottomed microplates for cell culture. |
| Reagents | Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO). |
| Fixative | 10% (w/v) Trichloroacetic acid (TCA), cold. |
| Stain | 0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid. |
| Wash Solution | 1% (v/v) Acetic acid. |
| Solubilizer | 10 mM Tris base solution (pH 10.5), unbuffered. |
| Equipment | CO2 incubator (37°C, 5% CO2), microplate reader (510-570 nm), multichannel pipette. |
Detailed Methodology
Day 1: Cell Seeding
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.
-
Perform a cell count (e.g., using a hemocytometer) and determine cell viability (should be >90%).
-
Dilute the cell suspension to the optimal seeding density (typically 3,000–10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "no-cell" (medium only) background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Day 2: HMN-214 Treatment
-
Prepare a stock solution of HMN-214 (e.g., 10 mM) in DMSO.[1][8]
-
Perform serial dilutions of the HMN-214 stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM is a good starting point).
-
Also prepare a "vehicle control" containing the highest concentration of DMSO used in the dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of HMN-214, the vehicle control, or fresh medium (for the untreated control).
-
Return the plate to the incubator and incubate for 72 hours.[1]
Day 5: Cell Fixation and SRB Staining
-
After incubation, gently add 25 µL of cold 50% (w/v) TCA to each well without removing the supernatant (final concentration will be 10%).[7]
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with 1% acetic acid to remove TCA and unbound proteins.[7]
-
Remove the final wash and allow the plates to air dry completely at room temperature.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[7]
-
Allow the plates to air dry completely.
Day 5: Solubilization and Absorbance Measurement
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) at a wavelength of 565 nm using a microplate reader.[9]
Data Analysis
-
Background Subtraction: Subtract the average OD of the "no-cell" control wells from all other OD readings.
-
Calculate Percentage Growth Inhibition: Use the following formula: % Growth Inhibition = 100 - [ (OD_Treated - OD_Background) / (OD_VehicleControl - OD_Background) ] * 100
-
Generate Dose-Response Curve: Plot the Percentage Growth Inhibition (Y-axis) against the logarithm of the HMN-214 concentration (X-axis).
-
Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a sigmoidal curve and calculate the IC50 value. The IC50 is the concentration of HMN-214 that causes a 50% reduction in cell growth.
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HMN-214 – Bioquote [bioquote.com]
- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMN-214 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HMN-214 | PLK | TargetMol [targetmol.com]
- 9. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols for the Synthesis of Anticancer Agent 214 Analogs (Curcumin-based)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of curcumin analogs, referred to as Anticancer Agent 214 analogs, which have demonstrated significant cytotoxic activity against various human tumor cell lines. The protocols are based on established methodologies for the synthesis of curcuminoids and related compounds, offering a framework for the development of novel anticancer agents.
Data Summary: Cytotoxic Activity of Curcumin Analogs
The following tables summarize the in vitro cytotoxicity of representative curcumin analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth by 50%.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin | HCT-15 (Colon) | >10 | [1] |
| Curcumin | K562 (Leukemia) | >10 | [1] |
| Analog 2 | HCT-15 (Colon) | 2.3 | [1] |
| Analog 10 | K562 (Leukemia) | 3.5 | [1] |
| GO-Y030 | SW480 (Colon) | 4.48 | [2] |
| FLLL-11 | SW480 (Colon) | 0.51 | [2] |
| FLLL-12 | SW480 (Colon) | 0.98 | [2] |
| B155 | SK-OV-3 (Ovarian) | 1.81 | [3] |
| Compound ID | Cancer Cell Line | Cell Viability (%) at 50 µM | Reference |
| B143 | SK-OV-3 (Ovarian) | <50 | [3] |
| B155 | SK-OV-3 (Ovarian) | 12.81 | [3] |
Experimental Protocols
General Synthesis of Curcumin Analogs (Aldol Condensation)
This protocol describes a general method for synthesizing curcumin analogs through the condensation of an aromatic aldehyde with a ketone.
Materials:
-
Substituted aromatic aldehyde
-
2,4-pentanedione (acetylacetone) or another suitable ketone
-
Boron oxide (B₂O₃)
-
Tributyl borate
-
N-butylamine
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1N
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the substituted aromatic aldehyde (2 equivalents) and 2,4-pentanedione (1 equivalent) in ethyl acetate.
-
Add boron oxide (1 equivalent) to the solution.
-
Add tributyl borate (2.2 equivalents) dropwise to the mixture while stirring.
-
Add a solution of n-butylamine (0.4 equivalents) in ethyl acetate dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified analog using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of the synthesized analogs against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HCT-15, K562, SW480, SK-OV-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized curcumin analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the curcumin analogs in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the analogs. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
Curcumin and its analogs exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Signaling pathways modulated by curcumin analogs.
References
- 1. Synthesis of Curcuminoids and Evaluation of Their Cytotoxic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatics study and cytotoxicity of several curcumin analogues in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NKTR-214 Combination Therapy with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NKTR-214 (bempegaldesleukin) in combination with checkpoint inhibitors, summarizing key clinical trial data and detailing relevant experimental protocols for preclinical and clinical research.
Introduction
NKTR-214 is a CD122-preferential IL-2 pathway agonist designed to stimulate the proliferation and activation of cancer-fighting CD8+ T cells and Natural Killer (NK) cells with minimal expansion of immunosuppressive regulatory T cells (Tregs).[1][2][3] Its combination with immune checkpoint inhibitors (ICIs) such as anti-PD-1 (e.g., nivolumab, pembrolizumab) and anti-PD-L1 (e.g., atezolizumab) therapies aims to synergistically enhance anti-tumor immunity.[4][5][6] NKTR-214 increases the number of tumor-infiltrating lymphocytes (TILs), which can then be more effectively unleashed by checkpoint blockade.[6]
Mechanism of Action: A Dual Approach to Anti-Tumor Immunity
NKTR-214 is a prodrug of IL-2 that is pegylated to bias its binding towards the IL-2 receptor βγ (CD122/CD132), which is predominantly expressed on CD8+ T cells and NK cells.[1][7] This preferential signaling leads to the expansion and activation of these effector immune cells within the tumor microenvironment.[1][7] Checkpoint inhibitors, on the other hand, work by blocking inhibitory signals that tumor cells use to evade immune attack, such as the interaction between PD-1 on T cells and PD-L1 on tumor cells.[4] The combination of NKTR-214 and a checkpoint inhibitor is designed to first increase the army of anti-tumor immune cells and then remove the "brakes" on their activity, leading to a more robust and durable anti-cancer response.
Caption: Synergistic mechanism of NKTR-214 and PD-1 inhibition.
Clinical Efficacy of NKTR-214 Combination Therapies
The combination of NKTR-214 with checkpoint inhibitors has been evaluated in several clinical trials across various tumor types. The PIVOT-02 study, a phase 1/2 trial, investigated NKTR-214 in combination with nivolumab in patients with advanced solid tumors.[8][9][10] The PROPEL study is a phase 1/2 trial evaluating NKTR-214 in combination with pembrolizumab or atezolizumab.[5][6]
Table 1: Efficacy of NKTR-214 and Nivolumab in the PIVOT-02 Study
| Tumor Type | Treatment Setting | Number of Patients (evaluable) | Objective Response Rate (ORR) | Complete Response (CR) Rate |
| Melanoma | 1L Metastatic | 11 | 64% | 18% (2/11, 1 unconfirmed) |
| Renal Cell Carcinoma (RCC) | 1L Metastatic | 13 | 46% | 8% (1/13, unconfirmed) |
| Non-Small Cell Lung Cancer (NSCLC) | 1L Metastatic | 5 | 60% (3/5 responders) | 40% (2/5) |
| Triple-Negative Breast Cancer (TNBC) | Relapsed/Refractory | 38 | 13% | Not Reported |
Data from SITC 2017 and other PIVOT-02 readouts.[4][9][11]
Table 2: Safety Profile of NKTR-214 and Nivolumab (PIVOT-02)
| Adverse Event (AE) Grade | Most Common Treatment-Related AEs (TRAEs) | Percentage of Patients |
| Grade 1-2 | Flu-like symptoms | 86.8% |
| Rash | 78.9% | |
| Fatigue | 73.7% | |
| Pruritus | 52.6% | |
| Grade 3-4 | Overall | 21.1% |
There were no treatment discontinuations due to AEs or study deaths reported in the initial dose-escalation phase.[4][8][10]
Experimental Protocols
Protocol 1: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol outlines the isolation and analysis of TILs from fresh tumor biopsies to assess the impact of NKTR-214 combination therapy on the tumor immune infiltrate.
Caption: Workflow for TIL analysis by flow cytometry.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV, Hyaluronidase
-
ACK Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometry antibodies (e.g., CD45, CD3, CD4, CD8, NK1.1/CD56, FoxP3, PD-1, Ki-67)
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Tissue Processing:
-
Place the fresh tumor biopsy in cold RPMI-1640 medium.
-
Mechanically mince the tissue into small pieces (1-2 mm) using a sterile scalpel.[12]
-
Transfer the minced tissue to a digestion buffer containing Collagenase IV and Hyaluronidase in RPMI with 2% FBS.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[12]
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension and resuspend the pellet in ACK Lysis Buffer.
-
Incubate for 5 minutes at room temperature.
-
Quench the lysis by adding excess PBS and centrifuge.
-
-
Antibody Staining:
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
-
Perform a cell count and adjust the concentration to 1x10^6 cells per tube.
-
Add a cocktail of fluorescently conjugated antibodies for surface markers (e.g., CD45, CD3, CD8, PD-1) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
For intracellular staining (e.g., FoxP3, Ki-67), fix and permeabilize the cells according to the manufacturer's protocol.
-
Add intracellular antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, followed by immune cell populations of interest.
-
Protocol 2: Immunohistochemical (IHC) Analysis of PD-L1 Expression
This protocol provides a general framework for assessing PD-L1 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., goat serum)
-
Primary antibody against PD-L1 (e.g., clones 22C3, 28-8, SP142, SP263)[13]
-
HRP-conjugated secondary antibody
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer and heating method (e.g., pressure cooker, water bath).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking buffer.
-
Incubate with the primary PD-L1 antibody at the optimal dilution and time.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash and apply the DAB substrate-chromogen, monitoring for color development.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
-
Analysis:
-
Score the percentage of tumor cells with membranous PD-L1 staining (Tumor Proportion Score - TPS) or a combined score of positive tumor and immune cells (Combined Positive Score - CPS), depending on the specific antibody and indication.[14]
-
Protocol 3: Measurement of Serum Cytokines by ELISA
This protocol describes a sandwich ELISA for quantifying systemic cytokine levels (e.g., IFN-γ, IL-10) in patient serum.
Materials:
-
Patient serum samples
-
96-well ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[15]
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard.
-
Add standards and patient serum samples to the plate and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[16]
-
Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
-
Signal Development and Reading:
-
Wash the plate and add TMB substrate. Incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the patient samples.
-
Conclusion
The combination of NKTR-214 with checkpoint inhibitors represents a promising therapeutic strategy in immuno-oncology. The provided application notes and protocols offer a framework for researchers to investigate the mechanism of action and clinical utility of this combination therapy. Rigorous and standardized experimental procedures are crucial for generating reproducible and reliable data to further advance this field.
References
- 1. Bempegaldesleukin - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A First-in-Human Study and Biomarker Analysis of NKTR-214, a Novel IL2Rβγ-Biased Cytokine, in Patients with Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First Data for NKTR-214 in Combination with OPDIVO® (nivolumab) for Patients with Stage IV Melanoma, Renal Cell Carcinoma and Non-Small Cell Lung Cancers, Including Patients with PD-L1 Negative Status, Revealed at SITC 2017 | Nektar Therapeutics [ir.nektar.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Nektar Therapeutics Initiates PROPEL Clinical Study to Evaluate Combination of NKTR-214, a CD122-Biased Agonist, with TECENTRIQ® (atezolizumab) or KEYTRUDA® (pembrolizumab) [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. Bempegaldesleukin (NKTR-214) plus Nivolumab in Patients with Advanced Solid Tumors: Phase I Dose-Escalation Study of Safety, Efficacy, and Immune Activation (PIVOT-02) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. youtube.com [youtube.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols: Using HMN-214 to Study Multidrug Resistance in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy.[1] A major mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as ATP-dependent efflux pumps that reduce intracellular drug concentrations.[2][3]
HMN-214 is an orally bioavailable prodrug of HMN-176, a stilbene derivative with potent antitumor activity.[4][][6] HMN-214 and its active metabolite, HMN-176, present a dual mechanism of action, making them valuable tools for studying and potentially overcoming MDR in cancer cells. HMN-176 not only induces cell cycle arrest by interfering with Polo-like kinase 1 (PLK1) but also restores chemosensitivity by downregulating the expression of the multidrug resistance gene (MDR1).[7][8][9]
This document provides detailed protocols and data for researchers utilizing HMN-214 to investigate and counteract multidrug resistance in cancer cell models.
Mechanism of Action
HMN-214 is rapidly converted in vivo to its active metabolite, HMN-176.[10] The antitumor activity of HMN-176 stems from two primary mechanisms:
-
Inhibition of PLK1 Function: HMN-176 interferes with the subcellular location of PLK1, a critical serine/threonine kinase that regulates mitotic events.[][11] This disruption leads to G2/M phase cell cycle arrest and apoptosis.[8][10][12]
-
Downregulation of MDR1 Expression: HMN-176 suppresses the expression of the MDR1 gene by inhibiting the binding of the transcription factor NF-Y to the Y-box in the MDR1 promoter.[7][9][10] This reduction in P-glycoprotein (MDR1) levels on the cell surface restores the sensitivity of resistant cells to chemotherapeutic agents.[7][9]
Caption: Mechanism of HMN-214/HMN-176 in cancer cells.
Quantitative Data
The active metabolite, HMN-176, has demonstrated potent cytotoxicity against a wide range of human tumor cell lines, including those with established drug resistance.
Table 1: In Vitro Cytotoxicity of HMN-176 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC50 (nM) |
|---|---|---|
| HeLa, PC-3, DU-145, MIAPaCa-2, U937, MCF-7, A549, WiDr | Various | 118[10][13] |
Data represents the mean IC50 value across a panel of 22 human tumor cell lines.
Table 2: Cytotoxicity of HMN-176 in Drug-Resistant Cell Lines
| Cell Line | Resistance Profile | IC50 Range (nM) |
|---|---|---|
| P388/CDDP | Cisplatin-Resistant | 143 - 265[10] |
| P388/VCR | Vincristine-Resistant | 143 - 265[10] |
| K2/CDDP | Cisplatin-Resistant | 143 - 265[10] |
| K2/VP-16 | Etoposide-Resistant | 143 - 265[10] |
| K2/ARS | Doxorubicin-Resistant | ~2000[10] |
Table 3: Effect of HMN-176 on Chemosensitivity and MDR1 Expression
| Parameter | Cell Line | Treatment | Result |
|---|---|---|---|
| Adriamycin GI50 | K2/ARS (Adriamycin-Resistant) | 3 µM HMN-176 | ~50% decrease in GI50[7][9] |
| MDR1 mRNA Expression | K2/ARS | 3 µM HMN-176 | Significant suppression[][7] |
| MDR1 Promoter Activity | HeLa | 3-300 nM HMN-176 | Dose-dependent inhibition[14] |
| In Vivo MDR1 mRNA | KB-A.1 Xenograft | 10-20 mg/kg HMN-214 (p.o.) | Significant decrease[4][14] |
Experimental Protocols
The following protocols are provided as a guide for studying the effects of HMN-214 on multidrug resistance in cancer cells.
Caption: General workflow for assessing HMN-214's impact on MDR.
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This assay quantifies the effect of HMN-214/HMN-176 on cell proliferation and determines the IC50 values.
Materials:
-
HMN-214 or HMN-176
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[14][15]
-
Detergent/solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells (both drug-sensitive parental and MDR sublines) into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium.[10][15]
-
Incubation: Allow cells to adhere and recover by incubating for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of HMN-214 or HMN-176 in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and untreated controls. To test for chemosensitization, co-treat with a standard chemotherapeutic agent (e.g., doxorubicin, paclitaxel).
-
MTT Addition: Add 10-20 µL of MTT reagent (e.g., 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
P-glycoprotein (MDR1) Expression Analysis (Western Blot)
This protocol is for determining if HMN-176 treatment reduces the protein levels of P-gp.
Materials:
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
Bradford assay or BCA kit for protein quantification
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-P-gp/MDR1
-
Primary antibody: anti-loading control (e.g., β-actin, GAPDH, or Cyclophilin B[15])
-
HRP-linked secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed 1-3 x 10^6 cells in a 100 mm dish or 6-well plate.[15] Treat with desired concentrations of HMN-176 for 24-48 hours.
-
Cell Lysis: Harvest cells and lyse them using RIPA buffer on ice.[15]
-
Protein Quantification: Determine the protein concentration of the lysates.[15]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[16]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody and a loading control antibody overnight at 4°C.
-
Washing: Wash the membrane thoroughly with TBST.
-
Secondary Antibody: Incubate with the appropriate HRP-linked secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again and apply ECL reagent to visualize the protein bands using a chemiluminescence imaging system.[16]
-
Analysis: Perform densitometric analysis to quantify the change in P-gp expression relative to the loading control.
P-glycoprotein Functional Assay (Rhodamine 123 Efflux)
This assay measures the efflux pump activity of P-gp. A reduction in efflux (i.e., increased intracellular fluorescence) after HMN-176 treatment indicates functional inhibition of P-gp.
Materials:
-
Rhodamine 123 (P-gp substrate)
-
Verapamil or other known P-gp inhibitor (positive control)
-
Flow cytometer or fluorescence plate reader
-
Cold PBS or efflux buffer
Procedure:
-
Cell Treatment: Culture MDR cells with and without HMN-176 for a predetermined time (e.g., 48 hours) to allow for changes in P-gp expression.
-
Rhodamine 123 Loading: Harvest the treated and control cells. Resuspend the cells at ~1 x 10^6 cells/mL in serum-free medium containing Rhodamine 123 (e.g., 1-5 µM). Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.[17]
-
Washing: Wash the cells twice with cold PBS to remove extracellular dye.[17]
-
Efflux Phase: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for P-gp-mediated efflux of the dye.[17] A positive control group should be resuspended in medium containing a P-gp inhibitor like verapamil to block efflux.
-
Analysis: After the efflux period, place cells on ice, wash with cold PBS, and analyze the intracellular fluorescence using a flow cytometer (FL1 channel) or a fluorescence plate reader.
-
Interpretation: A higher fluorescence signal in the HMN-176-treated cells compared to the untreated control indicates reduced P-gp function. The signal should be compared to the positive control (verapamil-treated cells), which represents maximal inhibition.
References
- 1. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycolysis Inhibition Inactivates ABC Transporters to Restore Drug Sensitivity in Malignant Cells | PLOS One [journals.plos.org]
- 4. Cas 173529-46-9,HMN-214 | lookchem [lookchem.com]
- 6. HMN-214 CAS#: 173529-46-9 [amp.chemicalbook.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. HMN-214 – Bioquote [bioquote.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijbs.com [ijbs.com]
- 17. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of T Cell Activation by NKTR-214 (Bempegaldesleukin)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in immuno-oncology research and the evaluation of immunomodulatory agents like NKTR-214.
Introduction
NKTR-214 (bempegaldesleukin) is a novel investigational cancer immunotherapy designed as a CD122-preferential IL-2 pathway agonist.[1][2] It consists of a recombinant human IL-2 core conjugated to multiple releasable polyethylene glycol (PEG) chains.[1][3] This design creates a prodrug that, upon intravenous administration, gradually releases its PEG chains, leading to sustained activation of the IL-2 pathway.[1][3] The PEG chains sterically hinder the binding of IL-2 to the high-affinity IL-2 receptor alpha subunit (IL-2Rα or CD25), which is constitutively expressed on regulatory T cells (Tregs).[1][3] Consequently, NKTR-214 preferentially signals through the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ or CD122/CD132) complex, which is predominant on effector CD8+ T cells and Natural Killer (NK) cells.[1][4] This biased signaling is designed to promote the proliferation and activation of cancer-fighting effector lymphocytes with minimal expansion of immunosuppressive Tregs within the tumor microenvironment.[5][6]
Flow cytometry is an indispensable tool for quantifying the immunological effects of NKTR-214. It allows for multi-parametric analysis of immune cell subsets in both peripheral blood and tumor tissue, providing critical insights into the pharmacodynamic activity of the drug. This application note provides detailed protocols for assessing T cell activation following NKTR-214 treatment using flow cytometry.
NKTR-214 Mechanism of Action and Signaling Pathway
NKTR-214 acts as a biologic prodrug.[3] When fully PEGylated, it is largely inactive.[1] Following administration, the PEG chains are slowly released, creating active IL-2 conjugates.[3] These active forms have reduced affinity for the IL-2Rαβγ complex on Tregs and preferentially bind to the IL-2Rβγ complex on CD8+ T cells and NK cells.[1][3] This biased engagement leads to downstream signaling, primarily through the STAT5 pathway, resulting in cellular proliferation and enhanced effector function.[5][7]
Caption: NKTR-214 signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
The overall process involves collecting patient samples before and after NKTR-214 administration, processing these samples to create single-cell suspensions, staining with fluorescently-labeled antibodies, and analyzing the cells on a flow cytometer.
Caption: General experimental workflow.
Data Presentation: Immunomodulatory Effects of NKTR-214
Clinical studies have demonstrated significant changes in immune cell populations in both peripheral blood and the tumor microenvironment following NKTR-214 treatment.[5][8][9]
Table 1: Changes in Immune Cell Populations and Markers in Peripheral Blood
| Parameter | Cell Type | Observation | Fold Change/Increase | Timepoint | Citation |
| Proliferation | CD4+ T Cells | Significant increase in Ki-67+ cells | Not specified | Day 8 post-dose | [5] |
| CD8+ T Cells | Significant increase in Ki-67+ cells | Not specified | Day 8 post-dose | [5] | |
| NK Cells | Significant increase in Ki-67+ cells | Not specified | Day 8 post-dose | [5][9] | |
| Activation | Proliferating T Cells (Ki-67+) | Higher expression of ICOS and PD-1 | Not specified | Day 8 post-dose | [5] |
| Cell Numbers | Absolute CD4+ T Cells | Significant increase | Not specified | Post-treatment | [5] |
| Absolute CD8+ T Cells | Significant increase | Not specified | Post-treatment | [5] |
Table 2: Changes in Immune Cell Populations and Markers in the Tumor Microenvironment (TME)
| Parameter | Cell Type | Observation | Fold Change/Increase | Citation |
| Infiltration | CD8+ T Cells | Increased infiltration into TME | Up to 10-fold | [8][9][10] |
| NK Cells | Increased infiltration into TME | Up to 10-fold | [8][9][10] | |
| Regulatory T Cells (Tregs) | Minimal changes observed | Minimal | [8][9] | |
| Activation | Tumor Infiltrating Lymphocytes (TILs) | Increased PD-1 expression | Up to 2-fold | [8][9][10] |
| Gene Expression | Tumor Tissue | Increased cytotoxic markers (IFNγ, PRF1, GZMB) | Not specified | [8][9] |
Experimental Protocols
Disclaimer: The following are generalized protocols. Researchers should optimize antibody concentrations, panel composition, and instrument settings for their specific experimental conditions. Use of Fluorescence Minus One (FMO) controls is critical for accurate gating.[11]
Materials and Reagents
-
Sample Collection Tubes: Sodium Heparin tubes (for blood).
-
Density Gradient Medium: Ficoll-Paque™ or equivalent.
-
Buffers: Phosphate-Buffered Saline (PBS), FACS Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide).
-
Lysis Buffer: ACK Lysing Buffer (for red blood cell lysis).
-
Fixation/Permeabilization Buffer Kit: For intracellular staining (e.g., for Ki-67).
-
Viability Dye: e.g., 7-AAD, Propidium Iodide, or a fixable viability dye.
-
Antibodies: Fluorochrome-conjugated antibodies for a T cell activation panel (see Table 3).
Table 3: Example T Cell Activation Flow Cytometry Panel
| Marker | Fluorochrome | Purpose |
| CD45 | e.g., APC-H7 | Pan-leukocyte marker |
| CD3 | e.g., PE-Cy7 | T cell lineage marker |
| CD4 | e.g., BV605 | T helper cell marker |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD56 | e.g., PE | NK cell marker |
| CD25 | e.g., BV786 | IL-2Rα, Treg marker |
| CD127 | e.g., Alexa Fluor 700 | IL-7R, used to help define Tregs (low expression) |
| FoxP3 | e.g., Alexa Fluor 488 | Treg lineage-defining transcription factor (intracellular) |
| PD-1 | e.g., BV421 | Activation/exhaustion marker |
| ICOS | e.g., BB700 | Activation marker |
| Ki-67 | e.g., FITC | Proliferation marker (intracellular) |
| Viability Dye | e.g., Zombie Aqua™ | Live/dead cell discrimination |
Protocol 1: PBMC Isolation and Staining
This protocol is adapted from standard immunophenotyping procedures.[5][12]
-
Blood Collection: Collect peripheral blood in sodium heparin tubes.
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Wash PBMCs twice with PBS.
-
-
Cell Counting: Count cells and assess viability.
-
Surface Staining:
-
Aliquot approximately 1-2 x 10^6 cells per tube.
-
Stain with a fixable viability dye according to the manufacturer's protocol.
-
Add the cocktail of surface antibodies (e.g., CD3, CD4, CD8, PD-1, ICOS, CD25, CD127).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells with FACS buffer.
-
-
Intracellular Staining (for Ki-67, FoxP3):
-
Fix and permeabilize the cells using a commercial kit (e.g., FoxP3/Transcription Factor Staining Buffer Set) according to the manufacturer's instructions.
-
Add the intracellular antibody cocktail (Ki-67, FoxP3).
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash cells with permeabilization buffer.
-
-
Acquisition:
-
Resuspend cells in FACS buffer.
-
Acquire samples on a flow cytometer as soon as possible.
-
Protocol 2: Tumor Tissue Processing and Staining
Tumor biopsies require dissociation into a single-cell suspension before staining.[8][9]
-
Tissue Dissociation:
-
Mechanically mince the fresh tumor biopsy into small pieces in a sterile petri dish containing RPMI media.
-
Transfer to a gentleMACS™ C Tube or similar device with an appropriate tumor dissociation enzyme cocktail (e.g., collagenase, DNase).
-
Run the appropriate dissociation program on a gentleMACS™ Dissociator.
-
Incubate at 37°C with agitation as required by the kit protocol.
-
Filter the resulting suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash cells with media or PBS.
-
-
Cell Counting and Staining:
-
Proceed with cell counting and staining as described in Protocol 1 (Steps 3-6). It is crucial to include CD45 in the panel to distinguish hematopoietic cells from tumor and stromal cells.
-
Gating Strategy
A sequential gating strategy is used to identify target populations.[12]
-
Singlet Gate: Gate on single cells using FSC-A vs FSC-H.
-
Live/Dead Gate: Exclude dead cells using the viability dye.
-
Leukocyte Gate: Gate on CD45+ cells to focus on immune infiltrates (especially for tumor samples).
-
T Cell Gate: From the CD45+ population, gate on CD3+ T cells.
-
T Cell Subsets: From the CD3+ gate, identify CD4+ and CD8+ populations.
-
Activation/Proliferation Analysis: Within the CD4+ and CD8+ gates, quantify the percentage of cells expressing Ki-67, PD-1, and ICOS.
-
Treg Analysis: Within the CD4+ gate, identify Tregs, typically as CD25+CD127(low) and confirmed by FoxP3 expression.
Conclusion
NKTR-214 demonstrates a unique, biased mechanism of action that preferentially stimulates effector T cells and NK cells.[4][5] Flow cytometry is a powerful and essential method for characterizing the pharmacodynamic effects of NKTR-214 in clinical and preclinical studies.[8][9] The protocols and panels described here provide a framework for assessing changes in immune cell proliferation, activation, and infiltration, offering critical data to guide the development of this and other next-generation immunotherapies. The ability of NKTR-214 to increase the numbers of activated, proliferating CD8+ T cells and increase PD-1 expression within the tumor provides a strong rationale for its combination with checkpoint inhibitors.[6][8]
References
- 1. Bempegaldesleukin - Wikipedia [en.wikipedia.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Modeling the receptor pharmacology, pharmacokinetics, and pharmacodynamics of NKTR-214, a kinetically-controlled interleukin-2 (IL2) receptor agonist for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. ascopubs.org [ascopubs.org]
- 10. | BioWorld [bioworld.com]
- 11. agilent.com [agilent.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols: Western Blot Analysis of PLK1 Inhibition by HMN-214
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of HMN-214 on Polo-like kinase 1 (PLK1) using Western blotting. This method is crucial for researchers in oncology and cell biology studying the efficacy of PLK1 inhibitors.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is associated with numerous cancers, making it a key target for anti-cancer drug development.[1][2] HMN-214 is an orally available prodrug of HMN-176, which functions as an inhibitor of PLK1.[3][4] HMN-214 has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells by inhibiting PLK1 activity.[1][5] Specifically, HMN-214 treatment has been demonstrated to inhibit the phosphorylation of PLK1 at its catalytic site (Threonine 210), a key step for its activation, without affecting the total PLK1 protein levels.[5] This protocol details the use of Western blotting to detect the changes in phosphorylated PLK1 (pPLK1), total PLK1, and downstream targets like CDK1 in response to HMN-214 treatment.
Key Experimental Observations
Treatment of cancer cell lines (e.g., neuroblastoma cell line SH-SY5Y) with HMN-214 is expected to yield the following results observable via Western blot:
-
No significant change in total PLK1 protein levels.
-
A dose-dependent decrease in the phosphorylation of PLK1 at Threonine 210 (pPLK1). [5]
-
A dose-dependent decrease in the protein levels of Cyclin-dependent kinase 1 (CDK1). [5]
Quantitative Data Summary
The following table summarizes the expected quantitative changes in protein expression following HMN-214 treatment, based on densitometric analysis of Western blot data from studies on neuroblastoma cells.[5]
| Treatment Group | pPLK1 (Thr210) Level (Relative to Control) | CDK1 Level (Relative to Control) |
| Control (DMSO) | 1.00 | 1.00 |
| HMN-214 (Low Dose) | Significant Decrease | Significant Decrease |
| HMN-214 (High Dose) | Further Significant Decrease | Further Significant Decrease |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of PLK1 activation and its inhibition by HMN-214.
Caption: PLK1 signaling pathway and HMN-214 inhibition.
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol for analyzing PLK1 inhibition by HMN-214.
Caption: Western blot workflow for HMN-214 analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: SH-SY5Y (neuroblastoma) or other suitable cancer cell line.
-
HMN-214: Dissolved in DMSO to create a stock solution.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-12% gradient gels).
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer: (e.g., Towbin buffer).
-
Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. (Note: Use BSA for phosphoprotein antibodies).
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of HMN-214 (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24 or 48 hours). Include a DMSO-only vehicle control.
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with RIPA buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. e. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-pPLK1) diluted in blocking buffer overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for antibody dilution). c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. b. Capture the chemiluminescent signal using an imaging system. c. To probe for other proteins (total PLK1, CDK1, loading control), the membrane can be stripped and re-probed, or parallel blots can be run. d. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
References
- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. PLK1 (208G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for High-Throughput Screening of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for potential therapeutic activity. In oncology, HTS assays are pivotal for identifying novel anticancer agents that can modulate specific cellular pathways or induce cancer cell death. These application notes provide detailed protocols for robust HTS assays designed to assess cell viability and apoptosis, critical parameters in the search for new cancer therapies.
I. Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental in anticancer drug screening to determine the effect of compounds on cell proliferation and survival. Below are protocols for two widely used assays: the MTT assay, a colorimetric method, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[1][2]
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The resulting formazan is solubilized, and its concentration is determined by spectrophotometric analysis, which is directly proportional to the number of viable cells.[2]
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension per well in a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
B. CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.[4] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[4]
Experimental Protocol: CellTiter-Glo® Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
White opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol, using opaque-walled plates. For a 96-well plate, use 100 µL of cell suspension per well.[5]
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium in a 96-well plate).[5][6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader (luminometer).
-
II. Apoptosis Assays
Inducing apoptosis is a key mechanism for many effective anticancer drugs. Assays that measure the activity of caspases, the executioner enzymes of apoptosis, are therefore valuable tools in HTS.
Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activity of caspase-3 and -7. The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity and cell lysis.[7] Cleavage of the substrate by caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[7]
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
White opaque-walled 96-well or 384-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described for cell viability assays, using opaque-walled plates.
-
-
Assay Execution:
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of a 96-well plate containing 100 µL of medium.
-
Mix the contents gently by shaking the plate.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
Data Presentation
Quantitative data from HTS assays are typically summarized to determine the potency of the test compounds. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Example of IC₅₀ Values for Anticancer Agents in Different Cancer Cell Lines.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| Doxorubicin | MCF-7 | MTT | 48 | 0.85 |
| Paclitaxel | HeLa | CellTiter-Glo® | 72 | 0.05 |
| Staurosporine | Jurkat | Caspase-Glo® 3/7 | 6 | 0.2 |
| Compound X | A549 | MTT | 48 | 5.2 |
| Compound Y | HCT116 | CellTiter-Glo® | 72 | 12.7 |
Visualizations
Signaling Pathway Diagrams
Understanding the mechanism of action of a novel anticancer agent often involves identifying the cellular signaling pathways it modulates. Below are diagrams of two key pathways frequently targeted in cancer therapy, generated using the DOT language.
Caption: A generalized workflow for high-throughput screening of anticancer agents.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation.
References
- 1. blocksandarrows.com [blocksandarrows.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. promega.com [promega.com]
- 7. promega.kr [promega.kr]
Application Notes and Protocols for HMN-214 Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of HMN-214, a potent Polo-like kinase 1 (PLK1) inhibitor, in xenograft mouse models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the in vivo efficacy of HMN-214.
Introduction
HMN-214 is an orally bioavailable prodrug of HMN-176, a stilbene derivative that interferes with the function of Polo-like kinase 1 (PLK1).[1] PLK1 is a key regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers, often correlating with poor prognosis.[2] By inhibiting PLK1, HMN-214 induces cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells, making it a promising candidate for cancer therapy.[2] Preclinical studies using xenograft mouse models are crucial for evaluating the anti-tumor activity and pharmacokinetic properties of HMN-214 in an in vivo setting.
Mechanism of Action: PLK1 Inhibition
HMN-214 is rapidly converted to its active metabolite, HMN-176, in vivo. HMN-176 exerts its anti-tumor effects by inhibiting PLK1, a serine/threonine kinase that plays a critical role in the regulation of the cell cycle.
Data Presentation: In Vivo Efficacy of HMN-214
The following tables summarize the reported in vivo anti-tumor activity of HMN-214 in various human tumor xenograft models.
Table 1: HMN-214 Efficacy in Human Cancer Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | HMN-214 Dosage (mg/kg) | Administration Route | Reported Outcome |
| PC-3 | Prostate Cancer | Nude (BALB/c) | 10 - 20 | Oral Gavage | Inhibition of tumor growth[3] |
| A549 | Lung Cancer | Nude (BALB/c) | 10 - 20 | Oral Gavage | Inhibition of tumor growth[3] |
| WiDr | Colon Cancer | Nude (BALB/c) | 10 - 20 | Oral Gavage | Inhibition of tumor growth[3] |
Table 2: HMN-214 In Vitro and In Vivo Activity Spectrum
| Activity | Details | Reference |
| In Vitro Cytotoxicity (HMN-176) | Potent activity against 22 human tumor cell lines with a mean IC50 of 118 nM. | [4] |
| In Vivo Anti-Tumor Activity (HMN-214) | Demonstrated potent anti-tumor activity in mouse xenograft models. | [5] |
| Effect on Drug Resistance | HMN-214 suppressed MDR1 mRNA expression in a mouse xenograft model. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Establishment of Subcutaneous Xenograft Mouse Models
This protocol outlines the steps for establishing subcutaneous tumors in immunocompromised mice.
Materials:
-
Human cancer cell lines (e.g., PC-3, A549, WiDr)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Animal housing and husbandry supplies
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA to detach the cells from the culture flask.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Viability should be >90%.
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® (optional) on ice.
-
The final cell concentration should be adjusted to deliver the desired number of cells (typically 1 x 10^6 to 1 x 10^7 cells) in an injection volume of 100-200 µL.
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Wipe the injection site (typically the flank) with 70% ethanol.
-
Gently lift the skin and subcutaneously inject the cell suspension.
-
Monitor the mice for any adverse reactions and return them to their cages.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the body weight and overall health of the mice regularly.
-
Protocol 2: Preparation and Administration of HMN-214
This protocol describes the preparation of HMN-214 for oral administration to mice.
Materials:
-
HMN-214 powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile tubes for storage
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Preparation of HMN-214 Suspension:
-
Weigh the required amount of HMN-214 powder based on the desired dosage and the number of animals to be treated.
-
In a sterile mortar, add the HMN-214 powder.
-
Gradually add the 0.5% methylcellulose solution while triturating with the pestle to create a smooth and uniform suspension. Ensure there are no visible clumps.
-
The final concentration should be calculated to deliver the desired dose in a volume of approximately 100-200 µL per mouse.
-
Prepare the suspension fresh daily before administration.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Draw the appropriate volume of the HMN-214 suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the mouse for any signs of distress after administration.
-
The typical administration schedule is once daily (QD).[3]
-
Protocol 3: Efficacy Assessment
This protocol details the procedures for assessing the anti-tumor efficacy of HMN-214.
Procedure:
-
Group Allocation: Once the tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Treatment Initiation:
-
Treatment Group: Administer HMN-214 according to the prepared protocol (e.g., 10 or 20 mg/kg, daily oral gavage).
-
Control Group: Administer the vehicle (0.5% methylcellulose solution) using the same volume and schedule as the treatment group.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week for the duration of the study.
-
Record any observable signs of toxicity, such as changes in behavior, appetite, or weight loss. A weight loss of more than 15-20% is often considered a humane endpoint.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.
-
-
Study Termination: At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols. Tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
Conclusion
HMN-214 has demonstrated significant anti-tumor activity in preclinical xenograft models of various human cancers. The protocols provided in these application notes offer a framework for the in vivo evaluation of HMN-214, from model establishment to efficacy assessment. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this promising anti-cancer agent.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WiDr Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. | BioWorld [bioworld.com]
- 5. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NKTR-214 (Bempegaldesleukin) In Vitro Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting potential solubility issues with NKTR-214 (bempegaldesleukin) in vitro. The information is presented in a question-and-answer format to directly address common challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is NKTR-214 and how does its structure influence solubility?
A1: NKTR-214, also known as bempegaldesleukin, is a prodrug of interleukin-2 (IL-2).[1][2] It is a recombinant IL-2 that has been modified by covalently attaching six releasable polyethylene glycol (PEG) chains.[1][2][3] This process, known as PEGylation, is designed to extend the drug's half-life in vivo and alter its receptor binding profile.[3] Generally, PEGylation enhances the solubility and stability of proteins.[4] Therefore, inherent poor solubility of the NKTR-214 molecule is not typically expected. However, like many high-concentration protein formulations, challenges such as aggregation can still arise.
Q2: What are the common causes of protein aggregation in vitro?
A2: Protein aggregation can be triggered by a variety of factors that disrupt the stability of a protein's native conformation. These can be broadly categorized as:
-
Environmental Stressors: Exposure to extreme temperatures, non-optimal pH, or oxidative stress can lead to protein aggregation. High temperatures can destabilize the non-covalent interactions that maintain a protein's structure, while pH values far from a protein's isoelectric point can alter its charge distribution, leading to aggregation.
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.
-
Issues with Reconstitution: Improper reconstitution of a lyophilized protein can lead to the formation of aggregates. This can include using an inappropriate solvent, overly vigorous shaking, or allowing the solution to foam.
Q3: Are there specific reconstitution instructions available for NKTR-214?
A3: Specific instructions for the reconstitution and handling of the NKTR-214 drug product for clinical use are provided in a Pharmacy Manual.[5] However, this manual is not publicly available. For in vitro research use, it is crucial to follow the instructions provided by the supplier of the NKTR-214 material. If no specific instructions are available, a general protocol for reconstituting lyophilized PEGylated proteins should be carefully followed.
Troubleshooting Guide
Issue: After reconstituting lyophilized NKTR-214, I observe visible particulates or cloudiness in the solution.
-
Possible Cause 1: Incomplete Dissolution. The lyophilized powder may not have fully dissolved.
-
Troubleshooting Step: Gently swirl the vial for a longer period. Avoid vigorous shaking or vortexing, as this can cause aggregation. If particulates persist, you can try a gentle rocking motion at 4°C for an extended period (e.g., overnight).
-
-
Possible Cause 2: Protein Aggregation. The reconstitution process or buffer conditions may have induced aggregation.
-
Troubleshooting Step: Review your reconstitution technique. Ensure you are using the recommended buffer and that it has been brought to the correct temperature before use. Consider centrifuging the vial at a low speed to pellet the aggregates and carefully collecting the supernatant. The concentration of the supernatant should then be re-determined.
-
-
Possible Cause 3: Suboptimal Buffer Conditions. The pH or ionic strength of the reconstitution buffer may not be optimal for NKTR-214 stability.
-
Troubleshooting Step: If you have flexibility in your experimental design, you can test a range of buffer conditions. The table below summarizes key parameters and their recommended adjustments.
-
| Parameter | Recommendation | Rationale |
| pH | Adjust to be at least 1 unit away from the protein's isoelectric point (pI). | Minimizes the net neutral charge of the protein, reducing the likelihood of aggregation. |
| Ionic Strength | Test a range of salt concentrations (e.g., 50-200 mM NaCl). | Salt ions can shield charges on the protein surface, preventing aggregation. However, very high salt concentrations can lead to "salting out". |
| Additives | Consider the inclusion of excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine). | These can act as stabilizers, improving the solubility and stability of the protein. |
| Reducing Agents | If aggregation is suspected to be due to disulfide bond formation, consider adding a reducing agent like DTT or BME. | This is generally more applicable to non-PEGylated proteins where cysteine residues may be more exposed. |
Issue: I am seeing inconsistent results in my in vitro assays using NKTR-214.
-
Possible Cause 1: Variability in Stock Solution. The concentration of your NKTR-214 stock solution may not be consistent due to incomplete dissolution or aggregation.
-
Troubleshooting Step: After reconstitution, always determine the protein concentration of your stock solution using a reliable method such as UV-Vis spectroscopy. If aggregates are suspected, centrifuge the solution and measure the concentration of the supernatant.
-
-
Possible Cause 2: Freeze-Thaw Cycles. Repeated freezing and thawing of the NKTR-214 stock solution can lead to aggregation and loss of activity.
-
Troubleshooting Step: Aliquot the reconstituted NKTR-214 into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at the recommended temperature (typically -80°C).
-
Experimental Protocols
General Protocol for Reconstitution of Lyophilized PEGylated Proteins (in the absence of specific manufacturer instructions):
-
Equilibration: Allow the vial of lyophilized NKTR-214 and the recommended reconstitution buffer to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Reconstitution: Using a sterile syringe, slowly add the recommended volume of reconstitution buffer to the vial. Direct the stream of buffer down the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing. Allow the vial to sit at room temperature for at least 15-30 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution for any particulates or cloudiness.
-
Concentration Determination: Determine the protein concentration of the reconstituted solution.
-
Aliquoting and Storage: Aliquot the solution into single-use volumes and store at the recommended temperature.
Visualizations
Caption: Troubleshooting workflow for NKTR-214 solubility issues.
References
- 1. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bempegaldesleukin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Technical Support Center: Optimizing HMN-214 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing in vivo studies with HMN-214. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is HMN-214 and what is its mechanism of action?
A1: HMN-214 is an orally bioavailable prodrug of HMN-176.[1][2] HMN-176 is a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[3] Unlike ATP-competitive inhibitors, HMN-176 is thought to interfere with the subcellular localization of PLK1, leading to mitotic arrest at the G2/M phase, disruption of spindle pole formation, and subsequent apoptosis in cancer cells.[3][4]
Q2: What is the recommended starting dose for HMN-214 in mice?
A2: Based on preclinical studies, a common starting dose for HMN-214 in mouse xenograft models is in the range of 10-20 mg/kg, administered orally (p.o.) once daily.[2] Dose-ranging studies are recommended to determine the optimal dose for your specific cancer model and experimental endpoint.
Q3: How should HMN-214 be formulated for oral administration in vivo?
A3: HMN-214 can be formulated as a suspension for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water.[2] To prepare the suspension, the required amount of HMN-214 powder is triturated with a small amount of the vehicle to form a paste, and then the remaining vehicle is gradually added with continuous mixing to ensure a homogenous suspension. It is recommended to prepare the formulation fresh daily.
Q4: What are the known adverse effects of PLK1 inhibitors in vivo?
A4: PLK1 inhibitors, as a class of drugs, can cause side effects primarily related to their anti-proliferative activity in rapidly dividing normal tissues. The most common toxicities observed in clinical and preclinical studies include myelosuppression (neutropenia, thrombocytopenia) and gastrointestinal issues.[3] However, HMN-214 has been reported to be well-tolerated in preclinical models with minimal gastrointestinal and neuropathic toxicities.[3]
Data Presentation
Table 1: In Vivo Efficacy of HMN-214 in Xenograft Models
| Cancer Model | Animal Model | HMN-214 Dose (mg/kg, p.o.) | Dosing Schedule | Outcome | Reference |
| PC-3 (Prostate) | Mice | 10-20 | Daily | Tumor growth inhibition | [2] |
| A549 (Lung) | Mice | 10-20 | Daily | Tumor growth inhibition | [2] |
| WiDr (Colon) | Mice | 10-20 | Daily | Tumor growth inhibition | [2] |
| KB-A.1 (MDR) | Nude Mice | 10-20 | Daily | Significant suppression of MDR1 mRNA expression | [2] |
Table 2: Preclinical Pharmacokinetic Parameters of HMN-214 (Data from Human Phase I Study)
| Dose (mg/m²/day) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) |
| 3 | 12.4 ± 6.1 | 4.0 (2.0-8.0) | 134 ± 73 |
| 6 | 17.5 ± 7.2 | 6.0 (2.0-8.0) | 224 ± 103 |
| 8 | 20.3 ± 9.8 | 6.0 (4.0-10.0) | 301 ± 161 |
| 9.9 | 19.9 ± 5.9 | 8.0 (4.0-10.0) | 330 ± 129 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of HMN-214 in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., PC-3, A549) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group) with comparable mean tumor volumes.
-
-
HMN-214 Formulation and Administration:
-
Prepare the HMN-214 suspension in 0.5% methylcellulose as described in the FAQ section.
-
Administer HMN-214 or vehicle control daily via oral gavage at the desired dose (e.g., 10 or 20 mg/kg). The volume of administration should be based on the animal's body weight (typically 5-10 mL/kg).
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualization
References
- 1. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Anticancer Agent 214
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Anticancer Agent 214, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a three-step linear sequence. It begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by an acid-mediated Boc deprotection, and concludes with an amide bond formation to yield the final active pharmaceutical ingredient (API).
Q2: What are the most critical steps in the synthesis that affect yield and purity?
A2: The first two steps are the most critical. The Suzuki-Miyaura coupling (Step 1) is prone to side reactions, such as homo-coupling, which can complicate purification and lower the yield.[1] The subsequent Boc deprotection (Step 2) must be carefully monitored to ensure complete reaction without causing degradation of the intermediate.[2][3]
Q3: What is the expected overall yield for the three-step synthesis?
A3: Under optimized conditions, the expected overall yield for the synthesis of this compound is typically between 55% and 65%. Individual step yields are detailed in the data tables below.
Q4: How should the final compound, this compound, be stored?
A4: this compound should be stored as a solid at -20°C in a desiccated, airtight container, protected from light to prevent degradation. For short-term use, a stock solution in DMSO can be stored at -20°C.
Synthesis Workflow and Key Challenges
The synthesis of this compound involves a sequence of common yet challenging organic transformations. The following diagram illustrates the overall workflow.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield and/or Complex Mixture after Step 1 (Suzuki Coupling)
Q: My Suzuki coupling reaction has a low yield of the desired product and shows multiple byproducts on TLC/LC-MS, including a significant amount of a biaryl byproduct from the boronic acid. What is the cause and how can I fix it?
A: This issue is commonly caused by the homo-coupling of the boronic acid reagent, often exacerbated by the presence of oxygen.[1] Other factors include catalyst deactivation or suboptimal reaction conditions.
Troubleshooting Logic:
Caption: Troubleshooting logic for the Suzuki coupling step.
Summary of Solutions for Step 1:
| Potential Cause | Recommended Solution | Expected Outcome |
|---|---|---|
| Oxygen in reaction vessel | Degas the reaction solvent (e.g., sparge with argon for 30 min) and maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.[1] | Reduction of homo-coupling byproduct and improved yield of the desired cross-coupled product. |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure they are handled quickly in the air or in a glovebox. | Increased reaction conversion and higher product yield. |
| Suboptimal Base | Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and used in the correct stoichiometry (typically 2-3 equivalents). The choice of base can significantly impact selectivity.[4] | Improved reaction kinetics and minimized side reactions. |
Problem 2: Incomplete Reaction in Step 2 (Boc Deprotection)
Q: After the specified reaction time for the Boc deprotection, LC-MS analysis shows a significant amount of remaining starting material. How can I drive the reaction to completion?
A: Incomplete Boc deprotection is a common issue and is typically due to insufficient acid strength, concentration, or reaction time.[2][3]
Summary of Solutions for Step 2:
| Potential Cause | Recommended Solution | Expected Outcome |
|---|---|---|
| Insufficient Acid | Increase the concentration of trifluoroacetic acid (TFA) from 20% v/v in dichloromethane (DCM) to 50% v/v.[2] | Complete consumption of starting material within the expected timeframe (1-2 hours). |
| Short Reaction Time | Extend the reaction time and monitor progress every hour using TLC or LC-MS until the starting material is fully consumed.[2] | Reaction goes to completion. |
| Formation of Side Products | The intermediate tert-butyl cation can cause side reactions.[5][6] If susceptible functional groups are present, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.[2] | Minimized formation of t-butylated byproducts, leading to a cleaner product. |
Experimental Protocols
Protocol 1: Step 1 - Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Add degassed 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to aryl bromide).
-
Heat the mixture to 90°C and stir vigorously for 6-8 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the Boc-protected intermediate.
Protocol 2: Step 2 - Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M).[2]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 25% v/v.[2]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).[2]
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[2] The resulting amine TFA salt is used directly in the next step without further purification.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.
| Parameter | Step 1: Suzuki Coupling | Step 2: Boc Deprotection | Step 3: Amide Coupling |
| Key Reagents | Pd(PPh₃)₄, K₂CO₃ | TFA, DCM | HATU, DIPEA |
| Temperature | 90 °C | 0 °C to RT | RT |
| Typical Time | 6 - 8 hours | 1 - 2 hours | 4 - 6 hours |
| Typical Yield | 75 - 85% | 90 - 98% (crude) | 80 - 90% |
| Purity (Post-Purification) | >98% (by HPLC) | N/A (used crude) | >99% (by HPLC) |
Signaling Pathway Context
This compound is designed as a kinase inhibitor. The diagram below illustrates a simplified, hypothetical signaling pathway that is targeted by this agent. The agent acts by inhibiting "Target Kinase," thereby preventing the downstream phosphorylation cascade that leads to cell proliferation.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. BOC deprotection [fr.bzchemicals.com]
NKTR-214 Immunotherapy Technical Support Center
Welcome to the technical support center for NKTR-214 (bempegaldesleukin) immunotherapy research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NKTR-214?
NKTR-214, also known as bempegaldesleukin, is a CD122-preferential IL-2 pathway agonist.[1][2][3] It is a prodrug of IL-2 that has been pegylated, meaning polyethylene glycol (PEG) chains have been attached to the IL-2 molecule.[1][4] This pegylation sterically hinders the binding of IL-2 to the high-affinity IL-2 receptor alpha subunit (CD25), which is constitutively expressed on regulatory T cells (Tregs).[1][4] Instead, NKTR-214 preferentially binds to the intermediate-affinity IL-2 receptor beta/gamma subunits (CD122/CD132), which are predominantly expressed on CD8+ effector T cells and Natural Killer (NK) cells.[1][2][3] Upon administration, the PEG chains are slowly released, leading to a sustained activation and proliferation of these anti-tumor immune cells within the tumor microenvironment.[1][4]
Q2: What is the rationale for combining NKTR-214 with checkpoint inhibitors?
The combination of NKTR-214 with checkpoint inhibitors, such as anti-PD-1 antibodies (e.g., nivolumab), is based on their complementary mechanisms of action.[1][5][6][7] NKTR-214 is designed to increase the number and activity of tumor-infiltrating lymphocytes (TILs), effectively turning immunologically "cold" tumors into "hot" ones. This increased infiltration of effector T cells can then be unleashed by checkpoint inhibitors, which block the suppressive signals (like PD-1/PD-L1) that prevent these T cells from attacking the tumor.[1] Preclinical studies showed synergistic anti-tumor activity with this combination.[5][6][7]
Q3: What were the main findings from the clinical trials of NKTR-214 in combination with nivolumab?
Early phase clinical trials, such as the PIVOT-02 study, showed promising results for the combination of bempegaldesleukin and nivolumab in patients with metastatic melanoma, with a high objective response rate (ORR) and complete response (CR) rate.[8][9] However, the subsequent Phase 3 PIVOT IO-001 trial in melanoma, the PIVOT-09 trial in renal cell carcinoma, and the PIVOT-10 trial in urothelial carcinoma were discontinued.[3][10] These trials failed to show a statistically significant improvement in progression-free survival (PFS), overall survival (OS), or ORR for the combination compared to nivolumab alone or standard of care.[3][10]
Q4: Why did the Phase 3 clinical trials of NKTR-214 fail to meet their endpoints?
While the exact reasons are still under investigation, a key finding from the analysis of the failed trials points to a "critical mechanistic disconnect."[11] Although bempegaldesleukin did lead to the proliferation of T cells in patients, these expanded T cells appeared to be dysfunctional and did not translate into improved anti-tumor activity.[11] In the PIVOT IO-001 melanoma trial, the combination of bempegaldesleukin and nivolumab resulted in a numerically lower response rate compared to nivolumab monotherapy.[12] Further biomarker analyses are ongoing to understand the underlying mechanisms of this lack of added efficacy.[12]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with NKTR-214.
In Vitro Experiments
Problem: Low T-cell proliferation in response to NKTR-214.
-
Possible Cause 1: Suboptimal NKTR-214 concentration.
-
Solution: Perform a dose-response titration to determine the optimal concentration of NKTR-214 for your specific T-cell population and assay conditions.
-
-
Possible Cause 2: Poor health of primary T-cells.
-
Solution: Ensure T-cells are properly isolated and handled. Use freshly isolated cells whenever possible and check viability before and after the experiment.
-
-
Possible Cause 3: T-cell exhaustion in the culture.
-
Solution: If using pre-activated T-cells, they may be exhausted. Assess exhaustion markers like PD-1, TIM-3, and LAG-3 by flow cytometry. Consider using naive T-cells for initial activation experiments.
-
Problem: Unexpectedly high Treg proliferation.
-
Possible Cause 1: High concentration of NKTR-214.
-
Solution: Although designed to be CD122-biased, very high concentrations of NKTR-214 may still engage the high-affinity IL-2 receptor on Tregs. Reduce the concentration of NKTR-214 in your assay.
-
-
Possible Cause 2: Contamination of your T-cell culture with other cell types.
-
Solution: Ensure high purity of your CD8+ T-cell isolation. Use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for high-purity isolation.
-
In Vivo Experiments (Mouse Models)
Problem: Lack of tumor growth inhibition with NKTR-214 treatment.
-
Possible Cause 1: Inappropriate mouse model.
-
Solution: The anti-tumor efficacy of NKTR-214 is dependent on a functional immune system. Ensure you are using immunocompetent mouse strains (e.g., C57BL/6, BALB/c) and syngeneic tumor models.
-
-
Possible Cause 2: Low immunogenicity of the tumor model.
-
Solution: Some tumor models are poorly infiltrated by immune cells. Consider using tumor models known to be responsive to immunotherapy or combining NKTR-214 with other treatments like radiation to enhance immune infiltration.[13]
-
-
Possible Cause 3: Suboptimal dosing or schedule.
Problem: Increased tumor growth or lack of response in combination with anti-PD-1.
-
Possible Cause 1: Induction of T-cell dysfunction or exhaustion.
-
Solution: This phenomenon was observed in the clinical trials. Analyze the phenotype of tumor-infiltrating lymphocytes (TILs) for exhaustion markers. Consider investigating alternative combination strategies.
-
-
Possible Cause 2: Dominance of other immunosuppressive mechanisms.
-
Solution: The tumor microenvironment may have other resistance pathways. Analyze the expression of other checkpoint molecules and the presence of other immunosuppressive cell types like myeloid-derived suppressor cells (MDSCs).
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of NKTR-214 in Mouse Tumor Models
| Tumor Model | Treatment | Outcome | Reference |
| B16F10 Melanoma | NKTR-214 | 80% tumor growth inhibition at day 9 | [5] |
| B16F10 Melanoma | Aldesleukin | 91% tumor growth inhibition at day 9 | [5] |
| B16F10 Melanoma | NKTR-214 | CD8+/Treg ratio >400 | [5] |
| B16F10 Melanoma | Aldesleukin | CD8+/Treg ratio of 18 | [5] |
| EMT6 Breast Cancer | NKTR-214 + anti-CTLA-4 | 70% tumor-free animals at day 100 | [5][14] |
| CT-26 Colon Cancer | NKTR-214 + anti-CTLA-4 | 67% tumor-free animals at day 100 | [14] |
Table 2: Clinical Efficacy of Bempegaldesleukin + Nivolumab in Metastatic Melanoma
| Clinical Trial | Treatment Arm | Objective Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Reference |
| PIVOT-02 (Phase 2) | BEMPEG + NIVO | 52.6% | 34.2% | 30.9 months | [8] |
| PIVOT IO-001 (Phase 3) | BEMPEG + NIVO | 27.7% | 8.1% | 4.17 months | [12] |
| PIVOT IO-001 (Phase 3) | Nivolumab alone | 36.0% | 12.5% | 4.99 months | [12] |
Experimental Protocols
Protocol 1: In Vitro Human T-Cell Proliferation Assay
Objective: To assess the ability of NKTR-214 to induce the proliferation of human CD8+ T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD8+ T-Cell Isolation Kit (e.g., MACS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
NKTR-214 (bempegaldesleukin)
-
Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)
-
96-well round-bottom culture plates
-
Flow cytometer
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD8+ T-cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Resuspend isolated CD8+ T-cells in pre-warmed complete RPMI-1640 medium and stain with a cell proliferation dye (e.g., 5 µM CFSE) for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well round-bottom plate.
-
Prepare serial dilutions of NKTR-214 in complete RPMI-1640 medium and add 100 µL to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (medium only).
-
Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Gate on the CD8+ T-cell population and assess proliferation by the dilution of the cell proliferation dye.
Protocol 2: In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of NKTR-214 in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16F10 melanoma)
-
NKTR-214 (bempegaldesleukin)
-
Phosphate Buffered Saline (PBS)
-
Calipers
-
Syringes and needles
Methodology:
-
Culture B16F10 melanoma cells and harvest them during the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend at a concentration of 2.5 x 10^6 cells/mL in PBS.
-
Inject 100 µL of the cell suspension (2.5 x 10^5 cells) subcutaneously into the flank of each C57BL/6 mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, NKTR-214).
-
Administer NKTR-214 intravenously (e.g., via tail vein injection) at the desired dose and schedule (e.g., 0.8 mg/kg every 9 days). Administer vehicle control (PBS) to the control group.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor mice for signs of toxicity and body weight changes.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of distress are observed, in accordance with institutional animal care and use committee guidelines.
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following NKTR-214 treatment.
Materials:
-
Tumor tissue from in vivo experiments
-
Tumor dissociation kit
-
RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, PD-1)
-
Viability dye
-
Flow cytometer
Methodology:
-
Excise tumors from euthanized mice and place them in cold RPMI-1640 medium.
-
Mince the tumors into small pieces and digest using a tumor dissociation kit according to the manufacturer's protocol to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with FACS buffer and count them.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If staining for intracellular markers like FoxP3, fix and permeabilize the cells using a fixation/permeabilization buffer kit according to the manufacturer's protocol.
-
Add the intracellular antibody (e.g., anti-FoxP3) and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then identifying the different immune cell populations.
Visualizations
Caption: NKTR-214 Signaling Pathway
Caption: Troubleshooting Workflow for NKTR-214 Experiments
Caption: General Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bempegaldesleukin selectively depletes intratumoral Tregs and potentiates T cell-mediated cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bempegaldesleukin (BEMPEG; NKTR‐214) efficacy as a single agent and in combination with checkpoint‐inhibitor therapy in mouse models of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing an enhanced 7-color multiplex IHC protocol to dissect immune infiltration in human cancers | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Bempegaldesleukin Plus Nivolumab in First-Line Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nektar Therapeutics Presents Biomarker and Clinical Data from PIVOT-02 Phase 2 Study of Bempegaldesleukin with Nivolumab at 2019 ASCO Annual Meeting [prnewswire.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A First-in-Human Study and Biomarker Analysis of NKTR-214, a Novel IL2Rβγ-Biased Cytokine, in Patients with Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-214 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of HMN-214. Adherence to these recommendations is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for HMN-214 powder?
A1: For long-term stability, HMN-214 in its solid (powder) form should be stored at -20°C.[1][2][3][4] Under these conditions, the compound is stable for at least three to four years.[1][2]
Q2: How should I store HMN-214 after dissolving it in a solvent?
A2: Stock solutions of HMN-214 in a solvent such as DMSO should be stored at -80°C for long-term use, which ensures stability for up to one to two years.[1][5] For short-term storage (up to one month), solutions can be kept at -20°C.[4] Some suppliers suggest that for very short periods (days to weeks), storage at 0-4°C is also acceptable.[3]
Q3: Can I subject my HMN-214 stock solution to multiple freeze-thaw cycles?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and affect its activity.[4][5] To circumvent this, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
Q4: What is the recommended solvent for dissolving HMN-214?
A4: The most commonly recommended solvent for HMN-214 is dimethyl sulfoxide (DMSO).[1][2][4] It is soluble in DMSO up to approximately 12 mg/mL.[1][2] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4] HMN-214 is poorly soluble in water and ethanol.[1]
Q5: Is HMN-214 sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or inconsistent compound activity in experiments. | 1. Improper storage of stock solutions. 2. Multiple freeze-thaw cycles of the stock solution. 3. Use of old or degraded stock solution. | 1. Ensure stock solutions are stored at -80°C for long-term storage. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Prepare fresh stock solutions from powder if the current stock is old or has been stored improperly. |
| Precipitate formation in the stock solution upon thawing. | 1. The solution may not be fully thawed and mixed. 2. The concentration of the stock solution may be too high. 3. The quality of the DMSO used may be poor (e.g., contains water). | 1. Gently warm the vial to room temperature and vortex to ensure complete dissolution. Sonication may also be recommended.[1] 2. Prepare a new stock solution at a slightly lower concentration. 3. Use fresh, high-purity, anhydrous DMSO to prepare stock solutions.[4] |
| Inconsistent results between different batches of HMN-214. | 1. Variation in the purity of the compound between batches. 2. Differences in handling and storage of different batches. | 1. Always check the certificate of analysis for the specific batch to confirm purity. 2. Ensure consistent and proper handling and storage procedures are followed for all batches of the compound. |
Data Presentation
Table 1: HMN-214 Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Source |
| Powder | -20°C | ≥ 3-4 years | [1][2][4] |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years | [1][5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [4] |
| In Solvent (e.g., DMSO) | 0-4°C | Short term (days to weeks) | [3] |
Table 2: HMN-214 Solubility
| Solvent | Solubility | Source |
| DMSO | ~12 mg/mL | [1][2] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | [1] |
| Water | < 1 mg/mL (insoluble or slightly soluble) | [1] |
Experimental Protocols & Visualizations
Stock Solution Preparation Workflow
The following workflow outlines the recommended procedure for preparing a stock solution of HMN-214. Adhering to this protocol will help ensure the quality and stability of the solution.
Caption: Workflow for preparing HMN-214 stock solution.
HMN-214 Mechanism of Action: PLK1 Signaling Pathway Inhibition
HMN-214 is a prodrug that is rapidly converted to its active metabolite, HMN-176. HMN-176 exerts its anti-tumor effects by inhibiting Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. This inhibition leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and apoptosis.
Caption: HMN-214's mechanism via PLK1 inhibition.
References
Technical Support Center: NKTR-214 (Bempegaldesleukin) Experiments
Welcome to the technical support center for NKTR-214 (bempegaldesleukin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during in vitro and in vivo experiments with NKTR-214.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for NKTR-214?
A1: NKTR-214, also known as bempegaldesleukin, is a prodrug of a CD122-preferential IL-2 pathway agonist.[1][2][3][4][5][6] It consists of recombinant human IL-2 conjugated to multiple releasable polyethylene glycol (PEG) chains.[1][7] In its fully PEGylated form, NKTR-214 is biologically inactive.[1][7][8][9] Following intravenous administration, the PEG chains are slowly cleaved in vivo, leading to the gradual release of increasingly active IL-2 conjugates.[1][2][7][8] The PEG chains are strategically attached to sterically hinder the binding of IL-2 to the high-affinity IL-2 receptor alpha subunit (CD25), which is constitutively expressed on regulatory T cells (Tregs).[1][7][8] This biased binding favors the intermediate-affinity IL-2 receptor beta/gamma complex (CD122/CD132), which is predominantly expressed on CD8+ effector T cells and Natural Killer (NK) cells.[1][2][8] The intended outcome is the preferential proliferation and activation of these cancer-killing immune cells within the tumor microenvironment with minimal expansion of immunosuppressive Tregs.[1][4][9]
Q2: My in vitro experiments show lower than expected T-cell proliferation. What could be the cause?
A2: Several factors could contribute to lower than expected T-cell proliferation in vitro:
-
Incomplete PEG Chain Release: NKTR-214 is a prodrug and requires the release of its PEG chains to become fully active. Standard in vitro culture conditions may not fully replicate the physiological conditions required for optimal PEG cleavage. In vitro hydrolysis of NKTR-214 has a reported half-life of approximately 20 hours for each PEG chain release step.[10] Ensure that your assay duration is sufficient to allow for the generation of active IL-2 conjugates.
-
Cell Type and Receptor Expression: The response to NKTR-214 is dependent on the expression of the IL-2Rβγ (CD122/CD132) complex. Ensure that the cell lines or primary cells used in your assay express sufficient levels of these receptors.
-
Assay Conditions: Standard cell culture media may lack certain factors present in vivo that contribute to optimal immune cell proliferation. Consider supplementing with a low concentration of serum or other relevant cytokines if appropriate for your experimental design.
-
Suboptimal Drug Concentration: While a dose-response curve should be established, it's been noted in some analyses that the therapeutic effect of NKTR-214 might be weaker than conventional IL-2, potentially requiring higher concentrations to achieve a similar level of lymphocyte expansion.[11]
Q3: I am observing an increase in regulatory T cells (Tregs) in my experiment, which is contrary to the expected mechanism of NKTR-214. Why might this be happening?
A3: While NKTR-214 is designed to preferentially activate CD8+ T cells and NK cells over Tregs, an increase in Tregs has been observed under certain conditions.
-
In Vitro vs. In Vivo Discrepancy: Some studies have shown that while NKTR-214 leads to a significant reduction of Tregs within the tumor microenvironment in vivo, peripheral Treg levels in both mice and humans can actually increase.[1] The depletion of intratumoral Tregs appears to be a more complex mechanism that may depend on the presence of activated CD8+ T cells and their production of IFN-γ and TNF-α.[1] Therefore, a simple in vitro proliferation assay with isolated Tregs may not recapitulate the in vivo effect on this cell population.
-
Assay System: The specific context of your experiment is crucial. In the absence of a tumor microenvironment and other immune cell types, the nuanced effects of NKTR-214 on Treg stability and function may not be accurately reflected.[12][13]
Q4: There are reports of clinical trial failures and manufacturing issues with NKTR-214. How might this impact my research?
A4: It is important to be aware of the clinical development history of NKTR-214.
-
Manufacturing Variability: In 2019, it was disclosed that suboptimal batches of NKTR-214 were used in the PIVOT-02 clinical trial, leading to lower response rates in some patient cohorts.[2] This highlights the critical importance of ensuring the quality and consistency of the NKTR-214 reagent used in your experiments. If possible, obtain a certificate of analysis and inquire about the manufacturing process of your supplied compound.
-
Clinical Endpoints: The Phase 3 PIVOT IO-001 trial of NKTR-214 in combination with nivolumab for metastatic melanoma did not meet its primary endpoints of improved progression-free survival and objective response rate compared to nivolumab alone.[14] While this is a significant clinical outcome, it does not invalidate the unique mechanism of action of NKTR-214. Your preclinical research can still provide valuable insights into the biology of biased IL-2 signaling and its potential applications.
Troubleshooting Guides
Issue 1: Low or No CD8+ T Cell/NK Cell Activation (pSTAT5 Signaling)
| Potential Cause | Troubleshooting Step |
| Insufficient PEG chain release in vitro. | Increase the incubation time of your assay to allow for sufficient generation of active IL-2 conjugates. A time course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Low expression of CD122/CD132 on target cells. | Verify the expression of IL-2Rβ and γ chains on your target cell population using flow cytometry. |
| Incorrect assay buffer or media. | Ensure that the assay buffer does not contain components that might interfere with cytokine signaling or PEG cleavage. Use the recommended culture medium for your cells. |
| Degraded NKTR-214. | Follow the manufacturer's instructions for proper storage and handling. Avoid repeated freeze-thaw cycles. |
| Inappropriate cell density. | Optimize cell seeding density to ensure cell health and responsiveness. |
Issue 2: Unexpected Cytokine Profile
| Potential Cause | Troubleshooting Step |
| Contamination of cell culture. | Test for mycoplasma and endotoxin contamination, which can non-specifically activate immune cells. |
| Off-target effects at high concentrations. | Perform a careful dose-response analysis to identify the optimal concentration range for selective CD122-biased signaling. |
| Complex interplay of cell types in co-culture. | If using a co-culture system, analyze cytokine production from individual cell populations using intracellular cytokine staining and flow cytometry to identify the cellular source. |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Step |
| Pharmacokinetics and biodistribution. | The prodrug nature of NKTR-214 leads to a sustained exposure in vivo, which is difficult to replicate in vitro. Consider this when comparing results. In vivo, NKTR-214 has been shown to have a 500-fold greater tumor exposure compared to aldesleukin.[7] |
| Role of the tumor microenvironment (TME). | The TME plays a crucial role in the response to NKTR-214, including the depletion of intratumoral Tregs. In vitro models that lack the complexity of the TME may not predict in vivo outcomes. |
| Contribution of other immune cell types. | The in vivo effects of NKTR-214 are a result of a complex interplay between different immune cell populations. Simple in vitro assays with isolated cell populations may not capture this complexity. |
Data Presentation
Table 1: In Vivo Effect of NKTR-214 on CD8+ T cell to Treg Ratio in a Murine Melanoma Model
| Treatment | CD8+/Treg Ratio in Tumor | Fold Change vs. Vehicle |
| Vehicle | 4 | 1x |
| Aldesleukin | 18 | 4.5x |
| NKTR-214 | >400 | >100x |
| Data adapted from preclinical studies in a B16F10 murine melanoma model.[7] |
Table 2: In Vitro Bioactivity of NKTR-214 and its Conjugates
| IL-2 Species | EC50 for STAT5 Phosphorylation (pM) |
| Unconjugated IL-2 | ~10 |
| 1-PEG-IL2 | ~20 |
| 2-PEG-IL2 | ~50 |
| Fully PEGylated NKTR-214 | >10,000 |
| EC50 values are approximate and may vary depending on the specific cell line and assay conditions. Data is based on activation of pSTAT5 in CTLL-2 cells.[9] |
Experimental Protocols
Key Experiment: In Vitro T-Cell Proliferation Assay
Objective: To assess the dose-dependent effect of NKTR-214 on the proliferation of primary human or murine T cells.
Methodology:
-
Cell Isolation: Isolate Pan T cells or CD8+ T cells from human peripheral blood mononuclear cells (PBMCs) or murine splenocytes using negative selection magnetic beads.
-
Cell Staining: Label the isolated T cells with a proliferation tracking dye (e.g., CFSE or CellTrace™ Violet) according to the manufacturer's protocol.
-
Cell Seeding: Seed the labeled T cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells per well in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
T-Cell Activation: Add a suboptimal concentration of anti-CD3 and anti-CD28 antibodies to each well to provide a primary activation signal.
-
NKTR-214 Treatment: Prepare a serial dilution of NKTR-214 in complete RPMI-1640 medium. Add the diluted NKTR-214 to the wells to achieve the desired final concentrations. Include a vehicle control and a positive control (e.g., recombinant IL-2).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently conjugated antibodies against surface markers such as CD4, CD8, and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on live, singlet lymphocytes, and then on CD4+ and CD8+ T-cell populations.
-
Analyze the dilution of the proliferation tracking dye to determine the percentage of divided cells and the proliferation index.
-
Mandatory Visualizations
Caption: NKTR-214 Signaling Pathway.
Caption: General Experimental Workflow for NKTR-214.
References
- 1. Bempegaldesleukin selectively depletes intratumoral Tregs and potentiates T cell-mediated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. A First-in-Human Study and Biomarker Analysis of NKTR-214, a Novel IL2Rβγ-Biased Cytokine, in Patients with Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. seekingalpha.com [seekingalpha.com]
- 12. Treg functional stability and its responsiveness to the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. targetedonc.com [targetedonc.com]
HMN-214 Technical Support Center: Refining Treatment Schedules for Optimal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments with HMN-214, a promising oral prodrug and Polo-like kinase 1 (PLK1) inhibitor. The following question-and-answer format directly addresses potential issues to facilitate the optimization of HMN-214 treatment schedules for maximal therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HMN-214?
A1: HMN-214 is an oral prodrug that is rapidly converted in the body to its active metabolite, HMN-176.[1][2] HMN-176 functions as a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[3] Specifically, HMN-176 interferes with the subcellular spatial localization of PLK1.[4] This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.[2][3]
Q2: What is the rationale for exploring different treatment schedules for HMN-214?
A2: While continuous dosing has been evaluated in clinical trials, exploring intermittent schedules may offer advantages.[5] These potential benefits could include an improved therapeutic window, reduced toxicity, and the potential to overcome or delay the development of resistance. The short in vivo half-life of some PLK1 inhibitors allows for flexible dosing schedules that can be optimized to balance efficacy and patient tolerability.[6]
Q3: Are there known mechanisms of resistance to HMN-214?
A3: HMN-176, the active metabolite of HMN-214, has been shown to be effective against some multidrug-resistant (MDR) cell lines.[2] One mechanism by which HMN-176 can overcome resistance is by down-regulating the expression of the multidrug resistance gene (MDR1).[7][8] It achieves this by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter.[7][8]
Q4: What are the potential off-target effects of HMN-214?
A4: While HMN-214 is designed to target PLK1, like many kinase inhibitors, the possibility of off-target effects exists. For instance, studies with other PLK1 inhibitors, such as volasertib, have identified potential off-targets using thermal proteome profiling.[1] Researchers should consider validating that the observed phenotype is a direct result of PLK1 inhibition. This can be achieved by using structurally distinct PLK1 inhibitors to see if the same biological effect is produced or by conducting rescue experiments with an inhibitor-resistant PLK1 mutant.[9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low in vitro activity of HMN-214 | HMN-214 is a prodrug and has limited in vitro activity. | For in vitro experiments, it is recommended to use the active metabolite, HMN-176.[2] |
| Precipitation of HMN-214 in stock solution | HMN-214 has limited solubility in aqueous solutions. | HMN-214 is soluble in DMSO at approximately 12 mg/mL.[2] Ensure fresh, high-quality DMSO is used, as moisture can reduce solubility.[2] For in vivo preparations, HMN-214 can be suspended in 0.5% methylcellulose.[2] |
| Inconsistent results between experiments | Degradation of HMN-214 or HMN-176. | Store stock solutions at -20°C or -80°C as recommended. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light, as HMN-214 is light-sensitive. |
| Observed phenotype does not align with expected G2/M arrest | Cell-line specific responses or potential off-target effects. | Confirm PLK1 expression in your cell line. Validate the phenotype with a structurally different PLK1 inhibitor or with PLK1 siRNA. Perform a detailed dose-response and time-course experiment.[9] |
| High background in apoptosis assays | Suboptimal cell health or incorrect reagent concentrations. | Ensure cells are healthy and not overly confluent before treatment. Titrate Annexin V and Propidium Iodide concentrations for your specific cell line. Include appropriate controls (unstained, single-stained). |
Data Summary
Table 1: In Vitro Efficacy of HMN-176 (Active Metabolite of HMN-214)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | Mean of 118 nM across 22 cell lines | [2] |
| PC-3 | Prostate Cancer | Mean of 118 nM across 22 cell lines | [2] |
| A549 | Lung Cancer | Mean of 118 nM across 22 cell lines | [2] |
| WiDr | Colon Cancer | Mean of 118 nM across 22 cell lines | [2] |
| P388/CDDP | Cisplatin-Resistant Leukemia | 143-265 | [2] |
| P388/VCR | Vincristine-Resistant Leukemia | 143-265 | [2] |
Table 2: In Vivo Efficacy of HMN-214 in Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| PC-3 | Prostate Cancer | 10-20 | Oral gavage, QD x 28 | Tumor growth inhibition | [2] |
| A549 | Lung Cancer | 10-20 | Oral gavage, QD x 28 | Tumor growth inhibition | [2] |
| WiDr | Colon Cancer | 10-20 | Oral gavage, QD x 28 | Tumor growth inhibition | [2] |
| KB-A.1 (MDR) | Multidrug-Resistant | 10-20 | Oral gavage | Suppression of MDR1 mRNA | [2] |
Table 3: Phase I Clinical Trial of HMN-214 in Advanced Solid Tumors
| Parameter | Value | Reference |
| Dosing Schedule | 21 consecutive days of a 28-day cycle | [5] |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day | [5] |
| Recommended Phase II Dose | 8 mg/m²/day | [5] |
| Dose-Limiting Toxicities | Myalgia/bone pain syndrome, hyperglycemia | [5] |
Experimental Protocols & Visualizations
To refine HMN-214 treatment schedules, a systematic comparison of continuous versus intermittent dosing is recommended. Below are detailed protocols for key experiments to evaluate the efficacy of different schedules.
HMN-214 Signaling Pathway
Caption: Mechanism of action of HMN-214.
Experimental Workflow for Schedule Optimization
Caption: Workflow for optimizing HMN-214 treatment schedules in vitro.
Protocol 1: Cell Viability Assay to Compare Dosing Schedules
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment - Continuous Dosing: Add HMN-176 at various concentrations and incubate for the desired total duration (e.g., 72 hours).
-
Treatment - Intermittent Dosing:
-
Add HMN-176 at various concentrations for a defined exposure period (e.g., 24 hours).
-
After the exposure period, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Incubate for the remainder of the total duration (e.g., a further 48 hours for a total of 72 hours).
-
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method such as MTT or CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 values for each schedule and compare the dose-response curves.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with HMN-176 according to the desired continuous or intermittent schedule at a concentration around the IC50 value.
-
Cell Harvest: At various time points, harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment schedule and time point.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with HMN-176 according to the different schedules.
-
Cell Harvest: Collect both floating and adherent cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations. Compare the percentage of apoptotic cells induced by each treatment schedule.
References
- 1. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Anti-Tumor Immune Response of NKTR-214 (Bempegaldesleukin)
Welcome to the technical support center for NKTR-214 (bempegaldesleukin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the anti-tumor immune response of this novel CD122-preferential IL-2 pathway agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing suboptimal anti-tumor response with NKTR-214 monotherapy in our preclinical tumor model. What strategies can we employ to enhance its efficacy?
A1: Suboptimal response to NKTR-214 monotherapy can be addressed by several combination strategies aimed at overcoming immune suppression and promoting a more robust anti-tumor environment. Consider the following approaches:
-
Combination with Checkpoint Inhibitors: NKTR-214 is designed to expand and activate cancer-fighting T cells and natural killer (NK) cells, leading to increased expression of PD-1 on these immune cells.[1] Combining NKTR-214 with a PD-1 inhibitor, such as nivolumab, can overcome this adaptive immune resistance.[1][2] This combination has shown promising clinical activity in various advanced solid tumors, including melanoma and renal cell carcinoma.[3][4][5] Preclinical studies have also demonstrated significant tumor growth inhibition when NKTR-214 is combined with anti-PD-1 or anti-CTLA-4 therapies.[6][7]
-
Combination with Adoptive Cell Therapy (ACT): In preclinical models of advanced melanoma, combining NKTR-214 with an infusion of anti-tumor T cells has been shown to produce a stronger and more durable immune response compared to standard interleukin-2 (IL-2) therapy.[8][9] This approach leads to increased numbers of longer-lived and more functional anti-tumor immune cells.[8][9]
-
Combination with Toll-Like Receptor (TLR) Agonists: The REVEAL study is investigating the combination of NKTR-214 with NKTR-262, a TLR7/8 agonist.[10] Preclinical data suggests that intratumoral injection of NKTR-262 with intravenous NKTR-214 can induce complete abscopal effects.[10]
Q2: We are designing a combination study with a checkpoint inhibitor. What is the recommended dosing regimen for NKTR-214 in combination with nivolumab?
A2: Based on the PIVOT-02 clinical trial, the recommended Phase 2 dose for NKTR-214 is 0.006 mg/kg administered intravenously every 3 weeks, in combination with nivolumab at a dose of 360 mg every 3 weeks.[3][4][5][11] This regimen was found to be well-tolerated and demonstrated encouraging clinical activity.[3]
Q3: What are the expected immunological changes in the tumor microenvironment following NKTR-214 treatment?
A3: NKTR-214 is engineered to preferentially bind to the CD122 (IL-2Rβ) subunit of the IL-2 receptor, leading to the proliferation and activation of CD8+ effector T cells and Natural Killer (NK) cells with minimal expansion of regulatory T cells (Tregs).[7][12][13][14] Key immunological changes to expect include:
-
Increased Infiltration of Effector Cells: Expect a marked increase in the infiltration of CD8+ T cells and NK cells into the tumor.[2][7]
-
Favorable CD8+/Treg Ratio: A significant increase in the ratio of tumor-killing CD8+ T cells to immunosuppressive Foxp3+ Tregs is a hallmark of NKTR-214 activity. In a murine melanoma model, this ratio was greater than 400 for NKTR-214 compared to 18 for aldesleukin (high-dose IL-2).[7][12]
-
Upregulation of PD-1 and ICOS: Treatment with NKTR-214 can lead to the upregulation of PD-1 and ICOS on the surface of infiltrating T cells, indicating an activated state.[1][2][15]
Q4: We are observing high levels of regulatory T cells (Tregs) in our tumor models, which might be contributing to resistance. How does NKTR-214 address this?
A4: NKTR-214 is specifically designed to circumvent the expansion of Tregs. The polyethylene glycol (PEG) chains on NKTR-214 sterically hinder its binding to the high-affinity IL-2 receptor alpha subunit (CD25), which is constitutively expressed on Tregs.[7][12][16] This biased binding in favor of the IL-2Rβγ complex on effector cells leads to a significant increase in the CD8+ T cell to Treg ratio within the tumor microenvironment.[7][12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on the efficacy of NKTR-214 combination therapies.
Table 1: Preclinical Efficacy of NKTR-214 Combinations
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| EMT6 Breast Cancer | NKTR-214 + anti-PD-1 | 74 | [6] |
| EMT6 Breast Cancer | anti-CTLA-4 + anti-PD-1 | 23 | [6] |
| B16F10 Melanoma | NKTR-214 | 80 | [7] |
| B16F10 Melanoma | Aldesleukin | 91 | [7] |
Table 2: Clinical Efficacy of NKTR-214 (Bempegaldesleukin) + Nivolumab in PIVOT-02 Trial
| Tumor Type | Objective Response Rate (ORR) (%) | Complete Response (CR) Rate (%) | Median Progression-Free Survival (PFS) (months) | Reference |
| Metastatic Melanoma | 53 | 34 | 30.9 | [4] |
| Advanced Renal Cell Carcinoma | 34.7 | 6.1 | 7.7 | [5] |
| Advanced Solid Tumors (Overall) | 59.5 | 18.9 | Not Reported | [3] |
Note: The PIVOT IO 001 Phase 3 trial in untreated advanced melanoma did not meet its primary endpoints, with the combination of bempegaldesleukin and nivolumab showing an ORR of 27.7% versus 36.0% for nivolumab alone.[17]
Key Experimental Protocols
1. In Vivo Murine Tumor Model for Evaluating NKTR-214 Combination Therapy
-
Cell Lines: Syngeneic tumor cell lines such as B16F10 (melanoma), CT26 (colon carcinoma), or EMT6 (breast carcinoma) are commonly used.
-
Animal Model: 6-8 week old female BALB/c or C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Treatment:
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Administer NKTR-214 intravenously (e.g., via tail vein injection) at a specified dose (e.g., 0.8 mg/kg). Dosing is based on the IL-2 equivalent content.[18]
-
Administer checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) intraperitoneally at their established effective doses.
-
A typical dosing schedule could be NKTR-214 on day 0, followed by the checkpoint inhibitor on days 1, 4, and 7.
-
-
Monitoring:
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry, immunohistochemistry).
-
2. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tissue in a solution containing collagenase and DNase I for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Staining:
-
Stain for cell viability using a live/dead stain.
-
Perform surface staining with fluorescently conjugated antibodies against markers such as CD45, CD3, CD4, CD8, NK1.1, Foxp3, PD-1, and ICOS.
-
For intracellular staining (e.g., for Foxp3 or cytokines like IFN-γ), fix and permeabilize the cells using a dedicated kit before adding the intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using software like FlowJo or FCS Express. Gate on live, singlet, CD45+ cells to identify immune cells, then further delineate T cell and NK cell subsets.
-
Visualizations
Below are diagrams illustrating key concepts related to enhancing the anti-tumor immune response of NKTR-214.
Caption: NKTR-214 preferentially activates CD8+ T cells and NK cells while sparing Tregs.
Caption: A typical workflow for evaluating NKTR-214 efficacy in preclinical tumor models.
Caption: The complementary mechanisms of action for NKTR-214 and checkpoint inhibitors.
References
- 1. First Data for NKTR-214 in Combination with OPDIVO® (nivolumab) for Patients with Stage IV Melanoma, Renal Cell Carcinoma and Non-Small Cell Lung Cancers, Including Patients with PD-L1 Negative Status, Revealed at SITC 2017 | Nektar Therapeutics [ir.nektar.com]
- 2. youtube.com [youtube.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. Bempegaldesleukin plus nivolumab in first-line renal cell carcinoma: results from the PIVOT-02 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. newsroom.ucla.edu [newsroom.ucla.edu]
- 9. oncologynews.com.au [oncologynews.com.au]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. onclive.com [onclive.com]
- 12. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of NKTR-214 (Bempegaldesleukin) in Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of NKTR-214 (bempegaldesleukin) in combination with nivolumab for the treatment of previously untreated unresectable or metastatic melanoma. The data presented is based on key clinical trials and is compared with alternative standard-of-care therapies. Detailed experimental protocols and visual diagrams of signaling pathways and study designs are included to provide a comprehensive overview for research and drug development professionals.
Mechanism of Action: A Biased Approach to IL-2 Pathway Agonism
NKTR-214 is a first-in-class CD122-preferential interleukin-2 (IL-2) pathway agonist.[1] It is a prodrug of IL-2 that has been pegylated to alter its receptor binding and improve its pharmacokinetic profile.[2] The polyethylene glycol (PEG) chains are strategically attached to the IL-2 molecule, which sterically hinders its binding to the high-affinity IL-2 receptor alpha subunit (CD25), a receptor highly expressed on regulatory T cells (Tregs).[2]
This biased binding preferentially activates the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ or CD122/CD132) complex, which is predominantly expressed on CD8+ effector T cells and Natural Killer (NK) cells.[1][2] This leads to the proliferation and activation of these cancer-fighting immune cells within the tumor microenvironment, with a reduced effect on the expansion of immunosuppressive Tregs.[1][2] In preclinical murine melanoma models, NKTR-214 demonstrated a significantly higher ratio of CD8+ T cells to Tregs in the tumor microenvironment compared to aldesleukin (recombinant human IL-2).[3][4]
References
- 1. Bempegaldesleukin Plus Nivolumab in Untreated Advanced Melanoma: The Open-Label, Phase III PIVOT IO 001 Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. First-line treatment of metastatic melanoma: role of nivolumab - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HMN-214 and Other Preclinical PLK1 Inhibitors
Polo-like kinase 1 (PLK1) has emerged as a pivotal regulator of mitotic progression, and its overexpression in numerous cancers has made it an attractive target for therapeutic intervention. This guide provides a detailed, objective comparison of the preclinical performance of HMN-214, an orally bioavailable prodrug of the PLK1 inhibitor HMN-176, with other notable PLK1 inhibitors: Volasertib (BI 6727), BI 2536, and Rigosertib. The comparison is based on supporting experimental data from various preclinical models.
Mechanism of Action of PLK1 Inhibitors
PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Inhibition of PLK1 disrupts these processes, leading to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequent apoptotic cell death in cancer cells. While most of the compared inhibitors are ATP-competitive, targeting the kinase domain of PLK1, some, like Rigosertib, have been described as having multiple mechanisms of action, including acting as a RAS mimetic.[1][2]
Quantitative Comparison of In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of HMN-176 (the active metabolite of HMN-214), Volasertib, BI 2536, and Rigosertib across a range of cancer cell lines. It is important to note that these values are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| HMN-176 | Various (mean) | Multiple | 118 | [3] |
| P388/CDDP | Drug-Resistant Leukemia | 143 | [3] | |
| P388/VCR | Drug-Resistant Leukemia | 265 | [3] | |
| K2/CDDP | Drug-Resistant | 201 | [3] | |
| K2/VP-16 | Drug-Resistant | 234 | [3] | |
| Volasertib | MV4-11 | Acute Myeloid Leukemia | ~313 (mean across 40 cell lines) | [4] |
| SCLC cell lines | Small Cell Lung Cancer | 40 - 550 | [5] | |
| Plk1 (cell-free) | - | 0.87 | [6] | |
| Plk2 (cell-free) | - | 5 | [6] | |
| Plk3 (cell-free) | - | 56 | [6] | |
| BI 2536 | Various (32 cell lines) | Multiple | 2 - 25 | [7] |
| Plk1 (cell-free) | - | 0.83 | [7] | |
| Plk2 (cell-free) | - | 3.5 | [7] | |
| Plk3 (cell-free) | - | 9.0 | [7] | |
| Rigosertib | SCLC cell lines | Small Cell Lung Cancer | Nanomolar range | [8] |
| Neuroblastoma cell lines | Neuroblastoma | Most sensitive among 24 tumor types | [9] |
Preclinical In Vivo Efficacy
The antitumor activity of these PLK1 inhibitors has been evaluated in various xenograft models, providing insights into their potential therapeutic efficacy in a more complex biological system.
| Inhibitor | Xenograft Model | Dosing Regimen | Observed Efficacy | Reference |
| HMN-214 | PC-3 (Prostate) | 10-20 mg/kg, p.o. | Tumor growth inhibition | [3] |
| A549 (Lung) | 10-20 mg/kg, p.o. | Tumor growth inhibition | [3] | |
| WiDr (Colon) | 10-20 mg/kg, p.o. | Tumor growth inhibition | [3] | |
| Volasertib | MV4-11 (AML) | 10, 20, 40 mg/kg, i.v., once weekly | Marked tumor regression | [4] |
| MOLM-13 (AML) | 20, 40 mg/kg, i.v., once weekly | Increased life span by ~150-220% | [10] | |
| K1 (Thyroid) | 25, 30 mg/kg, p.o. | Significantly repressed tumor growth | [11] | |
| BI 2536 | HCT 116 (Colon) | 50 mg/kg, i.v., once or twice weekly | T/C of 15% (once weekly) and 0.3% (twice weekly) | [7] |
| BxPC-3 (Pancreatic) | Not specified | Excellent tumor growth inhibition (T/C of 5%) | [7] | |
| A549 (Lung) | Not specified | Excellent tumor growth inhibition (T/C of 14%) | [7] | |
| Rigosertib | Neuroblastoma PDX | Not specified | Delayed tumor growth and prolonged survival | [9] |
| SCLC PDX | Not specified | Significant tumor growth inhibition, superior to cisplatin | [8] |
T/C: Treatment vs. Control tumor volume ratio.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PLK1 signaling pathway targeted by these inhibitors and a general workflow for preclinical evaluation.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[12]
-
Drug Treatment: Cells are treated with serial dilutions of the PLK1 inhibitors for a specified period, typically 72 hours.[13]
-
MTT Addition: MTT reagent (e.g., 5 mg/mL in PBS) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[14]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent such as DMSO.[15]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[12]
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment: Cells are treated with the PLK1 inhibitors at various concentrations for a defined time (e.g., 24 or 48 hours).[16]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[17]
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.[17]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[18]
In Vivo Xenograft Studies
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.[19][20]
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[17] For patient-derived xenografts (PDX), tumor fragments from a patient are implanted.[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[17]
-
Drug Administration: Mice are randomized into control and treatment groups. The PLK1 inhibitors are administered according to a specific dosing schedule (e.g., daily oral gavage or weekly intravenous injection).[3][4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.[17]
-
Efficacy Endpoints: The primary efficacy endpoints typically include tumor growth inhibition and, in some studies, overall survival of the animals.[9][10] Body weight is also monitored as an indicator of toxicity.[11]
Conclusion
HMN-214, through its active metabolite HMN-176, demonstrates potent preclinical antitumor activity against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutics.[21] Its efficacy is comparable to other leading PLK1 inhibitors such as Volasertib and BI 2536 in terms of inducing mitotic arrest and apoptosis. In vivo studies have confirmed the tumor growth inhibitory effects of HMN-214 in various xenograft models.[3] While direct comparative studies are limited, the available data suggest that HMN-214 is a promising PLK1-targeting agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential relative to other inhibitors in this class. Rigosertib, with its multi-targeted mechanism, also shows significant preclinical efficacy, particularly in neuroblastoma and small cell lung cancer models.[8][9] The choice of a specific PLK1 inhibitor for further development may depend on the specific cancer type, the desired route of administration, and the overall safety profile.
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. protocols.io [protocols.io]
- 16. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.mpg.de [pure.mpg.de]
- 18. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. xenograft.org [xenograft.org]
- 21. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NKTR-214 (Bempegaldesleukin) and Aldesleukin Efficacy in Oncology
A detailed examination of two interleukin-2-based immunotherapies, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of NKTR-214 (bempegaldesleukin) and aldesleukin. The following sections detail their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of pivotal clinical trials, supported by quantitative data and pathway visualizations.
Introduction
Interleukin-2 (IL-2) is a potent cytokine that plays a crucial role in activating the immune system against cancer. Aldesleukin, a recombinant human IL-2, was one of the first effective immunotherapies, securing FDA approval for metastatic melanoma and renal cell carcinoma (RCC).[1][2][3][4] Despite its ability to induce durable responses in a subset of patients, its use is hampered by severe toxicities.[3][5][6] NKTR-214, or bempegaldesleukin, is a next-generation IL-2 therapy designed to optimize the therapeutic window by preferentially activating cancer-fighting immune cells while minimizing side effects.[5][7][8] This guide provides an objective comparison of these two agents, focusing on their differential efficacy and underlying biological mechanisms.
Mechanism of Action: A Tale of Two Receptor Affinities
Both aldesleukin and NKTR-214 exert their effects through the IL-2 receptor (IL-2R). However, their distinct interactions with the receptor subunits lead to different downstream signaling and cellular responses.
Aldesleukin: This recombinant IL-2 binds to the high-affinity IL-2 receptor complex (IL-2Rαβγ), which is constitutively expressed on regulatory T cells (Tregs), and the intermediate-affinity IL-2 receptor (IL-2Rβγ) present on CD8+ effector T cells and Natural Killer (NK) cells.[1][7] This broad activation can lead to the expansion of both anti-tumor effector cells and immunosuppressive Tregs, a factor that may limit its overall efficacy.[9] The binding of aldesleukin to the IL-2R initiates downstream signaling primarily through the JAK-STAT pathway, promoting the transcription of genes involved in cell proliferation, differentiation, and survival.[1]
NKTR-214 (Bempegaldesleukin): NKTR-214 is a prodrug of IL-2 that has been pegylated with multiple releasable polyethylene glycol (PEG) chains.[5][7][10] This structural modification sterically hinders the binding of NKTR-214 to the IL-2Rα (CD25) subunit, thereby reducing its affinity for the high-affinity IL-2Rαβγ complex found on Tregs.[7][11] Upon intravenous administration, the PEG chains are slowly cleaved, leading to a sustained release of active IL-2 conjugates that preferentially bind to the IL-2Rβγ (CD122) complex on CD8+ T cells and NK cells.[7][11] This biased signaling is designed to selectively expand the population of effector lymphocytes over immunosuppressive Tregs within the tumor microenvironment.[5][8][12]
References
- 1. What is the mechanism of Aldesleukin? [synapse.patsnap.com]
- 2. New Data Show Proleukin® (aldesleukin) Improves Patient Outcomes as First-Line Therapy for the Treatment of Patients with Metastatic Melanoma or Metastatic Renal Cell Carcinoma [prnewswire.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aldesleukin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Bempegaldesleukin - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synergistic antitumor activity of the CD122-biased immunostimulatory cytokine NKTR-214 when combined with anti-PD-1 in murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison of NKTR-214 (Bempegaldesleukin) and its Predecessor, Aldesleukin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of NKTR-214 (bempegaldesleukin), a novel CD122-preferential IL-2 pathway agonist, and its predecessor, aldesleukin (recombinant human IL-2). NKTR-214, also referred to as "Anticancer agent 214" in some contexts, represents a significant evolution in interleukin-2 (IL-2) based cancer immunotherapy. This comparison focuses on the molecular design, mechanism of action, preclinical efficacy, and immunological effects of these two agents.
Introduction
Interleukin-2 is a potent cytokine that plays a crucial role in the proliferation and activation of various immune cells, including T cells and Natural Killer (NK) cells. Aldesleukin, a recombinant form of human IL-2, was one of the earliest immunotherapies approved for the treatment of metastatic melanoma and renal cell carcinoma. However, its use is limited by severe toxicities and a short half-life. NKTR-214 was engineered to overcome these limitations by providing a more targeted and sustained activation of the IL-2 pathway.
NKTR-214 is a prodrug consisting of the IL-2 protein with six releasable polyethylene glycol (PEG) chains attached.[1] This PEGylation is designed to sterically hinder the binding of IL-2 to the high-affinity IL-2 receptor alpha subunit (CD25), which is highly expressed on immunosuppressive regulatory T cells (Tregs).[2] Instead, NKTR-214 preferentially activates the intermediate-affinity IL-2 receptor beta-gamma (CD122/CD132) complex, which is predominant on cancer-fighting CD8+ T cells and NK cells.[2] In vivo, the PEG chains are slowly cleaved, leading to a sustained release of active IL-2 conjugates.[1]
Comparative Data
The following tables summarize the key quantitative differences between NKTR-214 and aldesleukin based on preclinical studies.
Table 1: In Vivo Efficacy in B16F10 Murine Melanoma Model
| Parameter | NKTR-214 | Aldesleukin | Vehicle |
| Tumor Growth Inhibition | Significant inhibition of tumor growth | No significant effect on tumor growth | - |
| % Tumors < 4x Initial Volume | Maintained a higher percentage of smaller tumors over time | Similar to vehicle | - |
Data from studies in well-established subcutaneous B16F10 mouse melanoma tumors.[3]
Table 2: Immunological Effects in B16F10 Murine Melanoma Model
| Parameter | NKTR-214 | Aldesleukin |
| Ratio of CD8+ T cells to Foxp3+ Tregs in Tumor | > 400 | 18 |
| Tumor Exposure to Conjugated IL-2 | 500-fold greater than aldesleukin | - |
These data highlight the preferential activation of effector T cells over regulatory T cells by NKTR-214.[1]
Table 3: Systemic Immune Cell Expansion
| Cell Type | NKTR-214 | Aldesleukin |
| Systemic CD8+ T cells | Systemic expansion | - |
| Intratumoral Tregs | Depletion | Expansion |
| Peripheral Tregs | No depletion | Expansion |
NKTR-214 demonstrates a differential effect on Treg populations in the tumor microenvironment versus the periphery.[4]
Mechanism of Action and Signaling Pathway
The differential effects of NKTR-214 and aldesleukin stem from their distinct interactions with the IL-2 receptor subunits. The following diagram illustrates the biased signaling of NKTR-214.
References
- 1. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bempegaldesleukin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bempegaldesleukin selectively depletes intratumoral Tregs and potentiates T cell-mediated cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NKTR-214 (Bempegaldesleukin) and Aldesleukin in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial results and data analysis for NKTR-214 (bempegaldesleukin), a CD122-preferential IL-2 pathway agonist, and high-dose aldesleukin (Proleukin), a recombinant human IL-2. The aim is to offer a comprehensive overview of their performance, supported by experimental data, to inform ongoing research and drug development in immuno-oncology.
Executive Summary
NKTR-214 was developed to selectively activate cancer-fighting CD8+ T cells and Natural Killer (NK) cells over regulatory T cells (Tregs) to improve upon the efficacy and safety profile of high-dose aldesleukin. Early phase trials of NKTR-214 in combination with the PD-1 inhibitor nivolumab showed promising response rates in various solid tumors. However, the pivotal Phase 3 PIVOT IO 001 trial in metastatic melanoma failed to demonstrate a clinical benefit of the combination over nivolumab monotherapy and revealed increased toxicity. In contrast, aldesleukin, despite its significant toxicities, has a long-standing approval for the treatment of metastatic renal cell carcinoma and metastatic melanoma, with a proven ability to induce durable complete responses in a small subset of patients.
Data Presentation: Comparative Clinical Trial Results
The following tables summarize the quantitative data from key clinical trials of NKTR-214 in combination with nivolumab and aldesleukin monotherapy.
Table 1: Efficacy of NKTR-214 (Bempegaldesleukin) + Nivolumab in Metastatic Melanoma
| Clinical Trial | Treatment Arm | Number of Patients (n) | Objective Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| PIVOT IO 001 (Phase 3) [1][2][3] | NKTR-214 + Nivolumab | 391 | 27.7% | 8.1% | 4.17 months | 29.67 months |
| Nivolumab Monotherapy | 392 | 36.0% | 12.5% | 4.99 months | 28.88 months | |
| PIVOT-02 (Phase 2) [1] | NKTR-214 + Nivolumab | 38 | 52.6% | 34.2% | 30.9 months | Not Reached |
Table 2: Efficacy of NKTR-214 (Bempegaldesleukin) + Nivolumab in Other Solid Tumors
| Tumor Type | Clinical Trial | Number of Patients (n) | Objective Response Rate (ORR) |
| Urothelial Carcinoma (Cisplatin-ineligible) | PIVOT-02 (Phase 1/2)[4][5] | 27 | 48% |
| Renal Cell Carcinoma (First-line) | PIVOT-02 (Phase 1/2) | 49 | 34.7% |
| Triple-Negative Breast Cancer | PIVOT-02 (Phase 1/2)[6] | 38 | 13% |
Table 3: Efficacy of Aldesleukin (Proleukin) Monotherapy
| Tumor Type | Clinical Trial Setting | Number of Patients (n) | Objective Response Rate (ORR) | Complete Response (CR) Rate |
| Metastatic Melanoma | Pooled Analysis[7] | 270 | 16% | 6% |
| Metastatic Renal Cell Carcinoma | Pooled Analysis[7] | 255 | 15% | Not Reported |
| Metastatic Renal Cell Carcinoma | "Select" Trial (Prospective)[8][9] | 120 | 25% | 3 (2.5%) |
Table 4: Safety Comparison - Grade 3-4 Treatment-Related Adverse Events (TRAEs)
| Drug/Combination | Clinical Trial | Grade 3-4 TRAE Rate | Common Grade 3-4 TRAEs |
| NKTR-214 + Nivolumab | PIVOT IO 001 (Melanoma)[1][3] | 21.7% | Not specified in detail |
| Nivolumab Monotherapy | PIVOT IO 001 (Melanoma)[1][3] | 11.5% | Not specified in detail |
| NKTR-214 + Nivolumab | PIVOT-02 (Solid Tumors)[10] | 21.1% | Hypotension, hyperglycemia, metabolic acidosis[10] |
| Aldesleukin | Prescribing Information[11] | High incidence | Hypotension, diarrhea, oliguria, chills, vomiting, dyspnea, rash, hyperbilirubinemia, thrombocytopenia, nausea, confusion, and increased creatinine. |
Experimental Protocols
NKTR-214 (Bempegaldesleukin) + Nivolumab (PIVOT IO 001 - Metastatic Melanoma)
-
Study Design: A Phase 3, randomized, open-label study.[12][13]
-
Patient Population: Previously untreated patients with unresectable or metastatic melanoma.[12][13]
-
Treatment Arms:
-
Primary Endpoints: Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[3]
-
Tumor Response Assessment: Evaluated by a Blinded Independent Central Review (BICR) according to RECIST v1.1 criteria.
Aldesleukin (Proleukin) ("Select" Trial - Metastatic Renal Cell Carcinoma)
-
Study Design: A prospective, single-arm, multicenter Phase 2 trial.[8]
-
Patient Population: Patients with metastatic renal cell carcinoma with "good" predictive pathologic features.[8]
-
Treatment Regimen: Aldesleukin 600,000 IU/kg administered as a 15-minute intravenous infusion every 8 hours for a maximum of 14 doses over a 5-day cycle. A second cycle was administered after a 9-day rest period.
-
Primary Endpoint: Objective Response Rate (ORR).[8]
-
Tumor Response Assessment: Evaluated by independent assessment of radiographs according to WHO criteria.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways of NKTR-214 and Aldesleukin.
Experimental Workflow
The following diagram outlines a typical clinical trial workflow for an investigational immunotherapy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Facebook [cancer.gov]
- 3. meddatax.com [meddatax.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Aldesleukin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NCT03635983 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The high-dose aldesleukin (IL-2) "select" trial: a trial designed to prospectively validate predictive models of response to high-dose IL-2 treatment in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldesleukin (Proleukin) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. ascopubs.org [ascopubs.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
HMN-214: A Comparative Analysis of its Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent HMN-214, focusing on its efficacy across various cancer cell lines. HMN-214 is an oral prodrug that is rapidly converted to its active metabolite, HMN-176. Consequently, the majority of in vitro data available pertains to HMN-176. This document presents a detailed overview of its mechanism of action, comparative efficacy against other anti-cancer agents, and relevant experimental protocols.
Mechanism of Action: Targeting the Cell Cycle Engine
HMN-214, through its active form HMN-176, exerts its anti-tumor effects by interfering with Polo-like kinase 1 (PLK1).[1][2] PLK1 is a critical serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[3] By disrupting PLK1 function, HMN-176 induces cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[1][4]
Furthermore, HMN-176 has been shown to down-regulate the expression of the multidrug resistance gene (MDR1).[3] This suggests a potential dual mechanism of action: direct cytotoxicity and the reversal of chemoresistance, making it a promising candidate for treating refractory cancers.
Comparative Efficacy of HMN-176
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of HMN-176 and other anti-cancer agents in various cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: IC50 Values of HMN-176 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) |
| Broad Spectrum Mean | (Panel of 22 human tumor cell lines) | 118 |
| Cervical Cancer | HeLa | Induces G2/M arrest at 3 µM |
| Prostate Cancer | PC-3 | Data included in 118 nM mean |
| Prostate Cancer | DU-145 | Data included in 118 nM mean |
| Pancreatic Cancer | MIAPaCa-2 | Data included in 118 nM mean |
| Leukemia | U937 | Data included in 118 nM mean |
| Breast Cancer | MCF-7 | Data included in 118 nM mean |
| Lung Cancer | A549 | Data included in 118 nM mean |
| Colon Cancer | WiDr | Data included in 118 nM mean |
| Neuroblastoma | SH-SY5Y (MYCN-non-amplified) | Dose-dependent inhibition |
| Neuroblastoma | NGP (MYCN-amplified) | Dose-dependent inhibition |
| Neuroblastoma | IMR-32 (MYCN-amplified) | Dose-dependent inhibition |
Table 2: Comparative IC50 Values of HMN-176 and Standard Chemotherapeutic Agents in Drug-Resistant Cell Lines
| Cell Line | Drug | IC50 (nM) |
| P388/CDDP (Cisplatin-resistant murine leukemia) | HMN-176 | 143 |
| P388/VCR (Vincristine-resistant murine leukemia) | HMN-176 | 265 |
| K2/CDDP (Cisplatin-resistant human ovarian cancer) | HMN-176 | Data not specified |
| K2/VP-16 (Etoposide-resistant human ovarian cancer) | HMN-176 | Data not specified |
| K2/ARS (Doxorubicin-resistant human ovarian cancer) | HMN-176 | 2000 |
Table 3: Comparative IC50 Values of Other PLK1 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) |
| BI 2536 | Various | (Panel of 32 human cancer cell lines) | 2 - 25 |
| Anaplastic Thyroid Carcinoma | CAL62, OCUT-1, SW1736, 8505C, ACT-1 | 1.4 - 5.6 | |
| Volasertib (BI 6727) | Various | (Multiple cell lines) | 11 - 37 |
| Colorectal Cancer | HCT116 | 23 | |
| Lung Cancer | NCI-H460 | 21 | |
| Melanoma | BRO | 11 | |
| Rigosertib (ON-01910) | Lung Adenocarcinoma | A549 | < 100 |
| Breast Cancer | MCF-7 | Dose-dependent | |
| Breast Cancer | MDA-MB-231 | Dose-dependent | |
| Multiple Myeloma | RPMI 8226 | > 1000 | |
| Glioblastoma | U87-MG | > 1000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
HMN-176 or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Pathway and Process
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. corefacilities.iss.it [corefacilities.iss.it]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PLK1 - Wikipedia [en.wikipedia.org]
Synergistic Effects of Bempegaldesleukin (NKTR-214) with PD-1 Inhibitors: A Comparative Guide
Researchers, scientists, and drug development professionals are witnessing a paradigm shift in cancer immunotherapy, with combination strategies at the forefront of innovation. This guide provides a comprehensive comparison of the synergistic effects of bempegaldesleukin (NKTR-214), a CD122-preferential IL-2 pathway agonist, with PD-1 inhibitors, supported by experimental data from preclinical and clinical studies.
Bempegaldesleukin is an investigational cancer immunotherapy designed to stimulate the patient's immune system to destroy tumor cells.[1] It is a PEGylated form of interleukin-2 (IL-2) that preferentially binds to the CD122 receptor on the surface of cancer-fighting immune cells, such as CD8+ T cells and Natural Killer (NK) cells, to promote their proliferation and activation directly within the tumor microenvironment.[2][3][4] This targeted mechanism aims to increase the number of tumor-infiltrating lymphocytes and enhance their effector function without significantly expanding the population of regulatory T cells (Tregs), which can suppress the anti-tumor immune response.[2][5][6]
Programmed cell death protein 1 (PD-1) inhibitors are a class of immune checkpoint inhibitors designed to block the interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells. This blockade releases the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[3][4]
The combination of bempegaldesleukin with a PD-1 inhibitor, such as nivolumab, is based on a complementary and non-overlapping mechanism of action.[3] Bempegaldesleukin increases the proliferation and activation of cancer-fighting immune cells and also increases the expression of PD-1 on their surface.[3][4] This sets the stage for PD-1 inhibitors to have a more profound effect, as there is an expanded and more active pool of T cells for the checkpoint inhibitor to act upon. Preclinical studies have shown that this combination leads to significant tumor growth inhibition, superior to either agent alone.[1][7]
Clinical Efficacy: PIVOT-02 Study
The cornerstone of clinical evidence for the synergy between bempegaldesleukin and PD-1 inhibitors comes from the PIVOT-02 study, a Phase I/II trial evaluating the combination of bempegaldesleukin with nivolumab in patients with various advanced solid tumors.[6][8][9]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the PIVOT-02 trial.
Table 1: Objective Response Rates (ORR) in Treatment-Naïve Patients
| Tumor Type | Number of Patients (n) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Disease Control Rate (DCR) | Citation |
| Melanoma | 11 | 64% | 9% (1 CR, 1 unconfirmed CR) | 91% | [9] |
| Renal Cell Carcinoma (RCC) | 13 | 46% | 8% (1 CR) | 85% | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | 5 (all PD-L1 negative) | 60% | 40% (2 CRs) | Not Reported | [10][11] |
| Urothelial Carcinoma | 10 | 60% | Not Reported | Not Reported | [10] |
| Triple-Negative Breast Cancer (TNBC) | 38 | 13% | Not Reported | Not Reported | [12] |
Table 2: Overall Clinical Activity Across Tumor Types (Phase I Dose-Escalation)
| Metric | Value | Citation |
| Total Patients | 38 | [6][8] |
| Overall Response Rate (ORR) | 59.5% (22/37 evaluable) | [6][8] |
| Complete Responses (CR) | 7 (18.9%) | [6][8] |
Table 3: Safety Profile of Bempegaldesleukin + Nivolumab
| Adverse Event (AE) Profile | Percentage of Patients | Citation |
| Most Common Treatment-Related AEs (Grade 1-2) | ||
| Flu-like symptoms | 86.8% | [6][8] |
| Rash | 78.9% | [6][8] |
| Fatigue | 73.7% | [6][8] |
| Pruritus | 52.6% | [6][8] |
| Grade 3/4 Treatment-Related AEs | 21.1% | [6][8] |
| Treatment Discontinuations due to AEs | 0% | [3] |
Experimental Protocols
PIVOT-02 Phase I/II Study Protocol
The PIVOT-02 trial (NCT02983045) was a single-arm, dose-escalation, and expansion study.[6][8]
-
Patient Population: The study enrolled patients with selected immunotherapy-naïve advanced solid tumors, including melanoma, renal cell carcinoma, and non-small cell lung cancer.[6][8]
-
Treatment Regimen:
-
Dose Escalation: Patients received nivolumab at 240 mg every 2 weeks or 360 mg every 3 weeks in combination with bempegaldesleukin at doses of 0.003 or 0.006 mg/kg every 2 or 3 weeks.[9]
-
Recommended Phase II Dose (RP2D): The identified RP2D was bempegaldesleukin 0.006 mg/kg administered intravenously every 3 weeks, combined with nivolumab 360 mg intravenously every 3 weeks.[3][9]
-
-
Assessments:
-
Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).
-
Efficacy: Tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
-
Pharmacodynamics: Longitudinal tumor biopsies and blood samples were collected to analyze immune cell infiltration, activation, and gene expression profiles.[6][8][13] This included measuring the proliferation of CD8+ T cells and NK cells, and changes in PD-L1 expression.[6][13]
-
Visualizing the Synergy
Signaling Pathway
The following diagram illustrates the complementary mechanisms of action of bempegaldesleukin and PD-1 inhibitors.
Caption: Synergistic signaling of bempegaldesleukin and PD-1 inhibitors.
Experimental Workflow
This diagram outlines a typical experimental workflow for evaluating the combination therapy in a clinical trial setting.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Bempegaldesleukin - Wikipedia [en.wikipedia.org]
- 3. First Data for NKTR-214 in Combination with OPDIVO® (nivolumab) for Patients with Stage IV Melanoma, Renal Cell Carcinoma and Non-Small Cell Lung Cancers, Including Patients with PD-L1 Negative Status, Revealed at SITC 2017 | Nektar Therapeutics [ir.nektar.com]
- 4. Preliminary Data for NKTR-214 in Combination with Opdivo (nivolumab) for Patients with Stage IV Metastatic Melanoma, Renal Cell Carcinoma, and Urothelial Cancers Presented at ASCO 2018 | Nektar Therapeutics [ir.nektar.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Bempegaldesleukin (NKTR-214) plus Nivolumab in Patients with Advanced Solid Tumors: Phase I Dose-Escalation Study of Safety, Efficacy, and Immune Activation (PIVOT-02) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Clinical Data Presented from PIVOT-02 Study of Bempegaldesleukin (NKTR-214) with Nivolumab in Triple-Negative Breast Cancer Patients at the 2019 CRI-CIMT-EATI-AACR International Cancer Immunotherapy Conference | Nektar Therapeutics [ir.nektar.com]
- 13. researchgate.net [researchgate.net]
HMN-214: A Comparative Analysis of a Novel Mitotic Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HMN-214, a novel mitotic inhibitor, with other established agents in the same class. By presenting objective performance data, detailed experimental protocols, and clear visual representations of molecular pathways, this document serves as a valuable resource for researchers and clinicians in oncology and drug development.
Abstract
HMN-214 is an orally bioavailable prodrug of HMN-176, a stilbene derivative that indirectly inhibits Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] This mechanism of action distinguishes it from other well-established mitotic inhibitors such as the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), which directly target microtubule dynamics.[3][4][5] This guide evaluates the comparative efficacy and mechanisms of HMN-214 and its active metabolite HMN-176 against other mitotic inhibitors, supported by experimental data.
Mechanism of Action: A Tale of Two Targets
Mitotic inhibitors are a cornerstone of cancer chemotherapy, primarily functioning by disrupting the process of cell division, or mitosis.[6] However, the specific molecular targets and mechanisms of action can vary significantly among different classes of these drugs.
HMN-214 and the PLK1 Pathway:
HMN-214 is rapidly converted to its active metabolite, HMN-176, in the body.[7][8] HMN-176 exerts its anti-cancer effects by interfering with the function of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][9][10] HMN-176 is believed to alter the subcellular localization of PLK1, leading to mitotic arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]
dot
Taxanes and Vinca Alkaloids: Direct Microtubule Binders:
In contrast, taxanes and vinca alkaloids directly target microtubules, the primary components of the mitotic spindle.
-
Taxanes (e.g., Paclitaxel): This class of drugs stabilizes microtubules, preventing their depolymerization.[3][5][11] This "freezing" of the microtubule dynamics leads to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and ultimately causing cell cycle arrest and apoptosis.[1]
-
Vinca Alkaloids (e.g., Vincristine): Conversely, vinca alkaloids inhibit the polymerization of tubulin, the protein subunit of microtubules.[4][12] This disruption prevents the formation of a functional mitotic spindle, leading to metaphase arrest and cell death.[4]
dot
Comparative Efficacy: In Vitro Cytotoxicity
The cytotoxic potential of HMN-176 has been evaluated against a broad range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for HMN-176 and provide a comparison with paclitaxel and vincristine. It is important to note that these values are compiled from different studies and direct side-by-side comparisons in the same study are limited.
Table 1: IC50 Values of HMN-176 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | HMN-176 IC50 (nM) |
| HeLa | Cervical Cancer | Mean: 118[7][8] |
| PC-3 | Prostate Cancer | Mean: 118[7][8] |
| DU-145 | Prostate Cancer | Mean: 118[7][8] |
| MIAPaCa-2 | Pancreatic Cancer | Mean: 118[7][8] |
| U937 | Lymphoma | Mean: 118[7][8] |
| MCF-7 | Breast Cancer | Mean: 118[7][8] |
| A549 | Lung Cancer | Mean: 118[7][8] |
| WiDr | Colon Cancer | Mean: 118[7][8] |
Table 2: Comparative IC50 Values of Mitotic Inhibitors
| Mitotic Inhibitor | Cancer Type | Cell Line | IC50 (nM) |
| HMN-176 | Ovarian Cancer (Cisplatin-resistant) | P388/CDDP | 143[7] |
| Leukemia (Vincristine-resistant) | P388/VCR | 265[7] | |
| Paclitaxel | Ovarian Cancer | Multiple lines | 0.4 - 3.4[13] |
| Lung Cancer (NSCLC) | Multiple lines | Median: 27 (120h exposure)[14] | |
| Various Cancers | NCI-60 Panel | Mean GI50: ~6.3 | |
| Vincristine | Various Cancers | NCI-60 Panel | Mean GI50: ~3.1[2] |
Note: IC50 and GI50 values can vary depending on the assay conditions and exposure times. The data presented here is for comparative purposes and is sourced from the cited literature.
The data suggests that HMN-176 exhibits potent cytotoxic activity across a range of cancer cell lines, with notable efficacy in cell lines resistant to other chemotherapeutic agents like cisplatin and vincristine.[7]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key assays used in the evaluation of these mitotic inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
dot
Materials:
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Mitotic inhibitors (HMN-214, Paclitaxel, Vincristine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the mitotic inhibitors and a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of mitotic inhibitors on cell cycle progression.
Materials:
-
Cancer cell lines
-
Mitotic inhibitors
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the mitotic inhibitors at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on DNA content.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of the compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Mitotic inhibitors
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add the mitotic inhibitor or vehicle control to the reaction mixture.
-
Transfer the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Analyze the polymerization kinetics to determine the effect of the inhibitors on the rate and extent of microtubule assembly.
Conclusion
HMN-214 represents a promising new class of mitotic inhibitors with a distinct mechanism of action targeting the PLK1 signaling pathway. Its active metabolite, HMN-176, demonstrates potent in vitro cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutics. While direct comparative studies are still emerging, the available data suggests that HMN-214's unique mechanism may offer advantages in certain cancer types and in overcoming drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of HMN-214 in comparison to established mitotic inhibitors like taxanes and vinca alkaloids. This guide provides a foundational resource for researchers to design and interpret future studies in this important area of cancer drug development.
References
- 1. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. revvity.com [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. PLK1 polo like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Potency of New Anticancer Agent 214 Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic potency of novel curcumin analogues, as described in "Antitumor agents. Part 214," against established anticancer agents.[1] Experimental data is presented to facilitate an evidence-based evaluation of these new derivatives for further drug development.
Comparative Potency Analysis
The in vitro cytotoxic efficacy of the most potent curcumin analogue from the "Anticancer agent 214" series was evaluated against human bone (HOS) and breast (1A9) cancer cell lines. For benchmarking, these results are compared with the potency of standard chemotherapeutic agents, Doxorubicin and Cisplatin, against the HOS cell line.
Data Summary Table
| Compound | Cell Line | Cancer Type | ED50 (µg/mL) | IC50 (µM) |
| New Agent 214 Derivative (Most Potent Analogue) | HOS | Bone Cancer | 0.97[1] | - |
| 1A9 | Breast Cancer | <0.63[1] | - | |
| Doxorubicin | HOS | Bone Cancer | - | 0.102[2] |
| Cisplatin | HOS | Bone Cancer | - | 2.45 (as µg/mL) |
Note: ED50 (Effective Dose 50) and IC50 (Inhibitory Concentration 50) are both measures of potency. A direct comparison requires data from studies with identical experimental conditions. Data for Doxorubicin and Cisplatin against the 1A9 cell line were not available in the reviewed literature under comparable conditions.
Mechanism of Action: Targeting Key Survival Pathways
Curcumin and its analogues are known to exert their anticancer effects by modulating multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis. A primary mechanism involves the inhibition of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[3][4][5][6][7][8][9][10][11][12]
Inhibition of these pathways disrupts the expression of downstream genes involved in cell cycle progression and apoptosis, ultimately leading to programmed cell death of cancer cells.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
The determination of cytotoxic potency is a critical step in the evaluation of novel anticancer agents. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.
MTT Cytotoxicity Assay Protocol
1. Cell Seeding:
-
Cancer cell lines (e.g., HOS, 1A9) are harvested during their exponential growth phase.
-
Cells are seeded into 96-well microplates at a predetermined optimal density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent, such as DMSO.
-
Serial dilutions of the test compound are prepared in a complete cell culture medium.
-
The medium from the cell plates is aspirated, and the cells are treated with various concentrations of the test compound. Control wells containing untreated cells and vehicle-treated cells are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Following the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
A solubilization solution, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals, resulting in a purple solution.
5. Absorbance Measurement:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background absorbance.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The ED50 or IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Standard workflow for determining anticancer agent potency using the MTT assay.
References
- 1. Antitumor agents. Part 214: synthesis and evaluation of curcumin analogues as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The natural polyphenol curcumin induces apoptosis by suppressing STAT3 signaling in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curcumin inhibits cell proliferation and promotes apoptosis in human osteoclastoma cell through MMP-9, NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lseee.net [lseee.net]
- 9. Curcumin induces apoptosis in human hepatocellular carcinoma cells by decreasing the expression of STAT3/VEGF/HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. researchgate.net [researchgate.net]
- 12. The effect of curcumin on breast cancer cell viability, apoptosis, and the NF-kB Signaling Pathway | MedScien [lseee.net]
Safety Operating Guide
Navigating the Safe Disposal of Investigational Anticancer Agents: A Procedural Guide
Disclaimer: The following guidelines pertain to the general procedures for the proper disposal of investigational cytotoxic anticancer agents. "Anticancer agent 214" is used as a placeholder for a hypothetical compound, as no specific agent with this designation is publicly documented. Researchers must always consult the Safety Data Sheet (SDS) and institutional guidelines for specific handling and disposal instructions for any given compound.[1][2]
The responsible management of investigational anticancer agents is paramount to ensuring the safety of laboratory personnel and minimizing environmental contamination.[3][4] These compounds, often cytotoxic by nature, are designed to inhibit cell growth and can pose significant health risks if not handled and disposed of correctly.[5][6] This guide provides a comprehensive overview of the essential procedures for the safe disposal of a hypothetical investigational compound, "this compound," in a research setting.
Waste Segregation and Container Specifications
Proper segregation of waste contaminated with cytotoxic agents is a critical first step in the disposal process.[7][8] Different types of waste require specific containers and disposal pathways. The following table summarizes the recommended segregation and container specifications for waste generated during research involving "this compound."
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired "this compound," concentrated stock solutions, and grossly contaminated materials. This includes materials containing more than 3% of the original chemotherapy drug.[8] | Black RCRA-regulated hazardous waste container.[1][9] | Hazardous waste incineration.[6][10] |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, and plasticware. Must contain less than 3% of the original volume.[8] | Yellow chemotherapy waste container.[3][9] | Incineration.[11] |
| Trace Waste (Sharps) | Used syringes, needles, and other sharps with minimal residual contamination. | Yellow, puncture-resistant "Chemo Sharps" container.[1][3] | Incineration.[11] |
| Contaminated PPE | Gloves, gowns, masks, and other personal protective equipment with minimal contamination. | Yellow chemotherapy waste bag or container.[3][4] | Incineration.[11] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of "this compound" and associated waste.
I. Personal Protective Equipment (PPE) and Preparation:
Before handling any cytotoxic waste, don the appropriate PPE:
II. Waste Segregation at the Point of Generation:
Immediately following an experimental procedure, segregate waste into the appropriate, clearly labeled containers.
-
Bulk Waste: Carefully place any unused or expired "this compound" and materials with significant contamination into the designated black RCRA hazardous waste container.
-
Trace Waste (Solids): Dispose of items with minimal residual contamination in the yellow chemotherapy waste container.
-
Trace Waste (Sharps): Do not recap, bend, or break needles. Immediately place used syringes and needles into the yellow, puncture-resistant "Chemo Sharps" container.[1]
-
Contaminated PPE: Carefully doff PPE to avoid self-contamination. Place all disposable PPE into the designated yellow chemotherapy waste bag or container.
III. Container Management and Labeling:
-
Do not overfill waste containers. It is recommended to seal them when they are three-quarters full.[2]
-
Ensure all containers are securely sealed when not in use and before transport.
-
Label all waste containers clearly with "Hazardous Waste," the name of the agent ("this compound"), and the date.
IV. Decontamination of Work Surfaces:
After completing waste disposal procedures, decontaminate all work surfaces.
-
Initial Cleaning: Use a detergent solution to wipe the entire surface.
-
Rinsing: Use a new wipe moistened with sterile water to rinse away any residual detergent.
-
Final Decontamination: Use a wipe moistened with 70% isopropyl alcohol for the final wipe-down.[2]
V. Final Disposal:
-
Transport sealed waste containers to the designated hazardous waste accumulation area within the facility.[1]
-
Follow institutional procedures for hazardous waste labeling, documentation, and scheduling a pickup by trained environmental health and safety (EHS) personnel.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with "this compound."
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. securewaste.net [securewaste.net]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 6. web.uri.edu [web.uri.edu]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. danielshealth.com [danielshealth.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. apps.dnr.wi.gov [apps.dnr.wi.gov]
Personal protective equipment for handling Anticancer agent 214
Safe Handling and Disposal of Anticancer Agent 214
Disclaimer: As "this compound" is a placeholder, this guidance is based on established safety protocols for handling potent, cytotoxic, and hazardous anticancer drugs.[1][2] Researchers must consult the specific Safety Data Sheet (SDS) for any compound to ensure full compliance and safety.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to minimize exposure and ensure a safe laboratory environment.[1]
Required Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to protect personnel from exposure to cytotoxic drugs through inhalation, skin contact, or absorption.[1][3] All personnel must be trained in the proper selection and use of PPE.[3]
Minimum PPE for Handling this compound:
-
Gloves: Use powder-free gloves tested for use with chemotherapy drugs, compliant with ASTM standard D-6978.[3][4] Double gloving is required. The outer glove should be changed immediately if contaminated and every 30-60 minutes during continuous use. Nitrile, neoprene, or latex gloves are recommended, but vinyl gloves should not be used.[3]
-
Gowns: Disposable, fluid-resistant gowns made of low-lint material with long sleeves and closed cuffs are mandatory. Gowns must be changed immediately if contaminated or after each use.[4][5]
-
Eye and Face Protection: A full face shield is preferred to protect against splashes.[3][4] If using goggles, they must be worn with a fluid-resistant surgical mask.[3][4]
-
Respiratory Protection: A fit-tested NIOSH-certified N95 or N100 respirator is required when there is a risk of generating airborne powders or aerosols, such as when handling the pure compound outside of a containment device.[3][4]
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, especially manipulations of open vials or powders, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[6][7]
Protocol for Preparation and Handling:
-
Preparation: Before beginning, place a plastic-backed absorbent pad on the work surface inside the BSC to contain any minor spills.[8] Assemble all necessary supplies.
-
Donning PPE:
-
Wash hands thoroughly.
-
Don the inner pair of gloves.
-
Don the disposable gown, ensuring cuffs are tucked under the inner gloves.
-
Don the outer pair of gloves, pulling the cuffs over the gown sleeves.
-
Don face and eye protection.
-
If required, don the fit-tested respirator.
-
-
Drug Handling:
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the gown and dispose of it.
-
Remove face and eye protection.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
-
Transport: When transporting this compound, use sealed, labeled, and impact-resistant containers. Warning labels should be applied to all containers, shelves, and bins where the agent is stored.[8]
Quantitative Data: Glove Permeation
The selection of appropriate gloves is critical. Breakthrough time is the time it takes for a chemical to permeate through the glove material.[9] The following table provides representative breakthrough data for common chemotherapy drugs, which can serve as a guide for selecting gloves for "this compound." Always refer to the manufacturer's specific data for the gloves in use.
| Glove Material | Representative Chemotherapy Drug | ASTM D6978-05 Breakthrough Time (Minutes) | Protection Rating |
| Nitrile | Cyclophosphamide | > 240 | Excellent |
| 5-Fluorouracil | > 480 | Excellent | |
| Paclitaxel (Taxol) | > 240 | Excellent | |
| Latex | Carmustine | < 30 | Not Recommended |
| Thiotepa | < 10 | Not Recommended | |
| Neoprene | Etoposide | > 480 | Excellent |
| Doxorubicin Hydrochloride | > 480 | Excellent |
Data is illustrative and sourced from manufacturer testing under ASTM D6978-05 standards.[10] A rating of "Excellent" indicates breakthrough times generally greater than 8 hours (480 minutes).[11][12]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[6]
Disposal Protocol:
-
Segregation: All contaminated items (gloves, gowns, vials, needles, absorbent pads) must be segregated into designated, clearly labeled hazardous waste containers.[8]
-
Containers:
-
Sharps: Needles, syringes, and broken glass must be placed in a red, rigid, puncture-resistant sharps container labeled "Hazardous Drug Waste".[8]
-
Solid Waste: Gloves, gowns, and other contaminated disposables should be placed in a yellow waste bag within a covered container labeled "Hazardous Drug Waste".[8][13] This container should be sealed when not in active use.[8]
-
-
Final Disposal: Full and sealed hazardous waste containers must be handled by trained personnel and disposed of through a licensed hazardous waste contractor, typically via incineration.[13]
Emergency Procedures: Spill Management
Written emergency procedures for spills must be in place and clearly posted.[14] Spill kits must be readily accessible in all areas where this compound is handled.[15]
Spill Cleanup Protocol:
-
Secure the Area: Immediately restrict access to the spill area and post a warning sign.[16]
-
Don PPE: Put on a full set of PPE from the spill kit, including a respirator, double gloves, a gown, and eye protection.[16]
-
Contain the Spill:
-
Clean the Area:
-
Dispose: Seal the hazardous waste bag and dispose of it according to the disposal plan.[15]
-
Decontaminate: Remove and dispose of all PPE used during cleanup. Wash hands thoroughly.
-
Report: Report the spill to the appropriate safety officer and complete an incident report.[15]
Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. england.nhs.uk [england.nhs.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsinsider.com [ohsinsider.com]
- 5. ipservices.care [ipservices.care]
- 6. osha.gov [osha.gov]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. ansell.com [ansell.com]
- 11. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 12. uwyo.edu [uwyo.edu]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 14. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. safetec.com [safetec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
